MR837
Description
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Properties
IUPAC Name |
4-cyano-N-cyclopropyl-N-(thiophen-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS/c17-10-12-3-5-13(6-4-12)16(19)18(14-7-8-14)11-15-2-1-9-20-15/h1-6,9,14H,7-8,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYAGGMZTARRIDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CC=CS2)C(=O)C3=CC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
MR837: A Technical Guide to a Novel NSD2-PWWP1 Domain Antagonist
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of MR837, a small molecule inhibitor targeting the PWWP1 domain of the Nuclear Receptor Binding SET Domain Protein 2 (NSD2). NSD2 is a histone methyltransferase implicated in various cancers, making it a compelling target for therapeutic development.[1] this compound serves as a crucial chemical tool for elucidating the biological functions of the NSD2-PWWP1 domain and as a foundational scaffold for the development of more potent and selective inhibitors.
Core Target and Mechanism of Action
This compound is an antagonist of the NSD2-PWWP1 domain.[1][2][3] Its primary mechanism of action is the disruption of the protein-protein interaction between the N-terminal PWWP domain of NSD2 and dimethylated histone H3 at lysine 36 (H3K36me2).[1][2][4] The PWWP domain functions as a "reader" of this specific histone mark, and by blocking this interaction, this compound can modulate the localization and function of NSD2 on chromatin.[5][6]
The following diagram illustrates the inhibitory action of this compound on the NSD2-PWWP1 domain.
Caption: Mechanism of this compound action.
Quantitative Data Summary
The binding affinity and inhibitory potency of this compound and its derivatives have been characterized using various biophysical and cellular assays. The data presented below is summarized from the cited literature.
| Compound | Assay Type | Target | Value | Reference |
| This compound | Surface Plasmon Resonance (SPR) | NSD2-PWWP1 | Kd = 3.4 µM | [2][4] |
| This compound | NanoBRET | NSD2-PWWP1 & H3.3 in U2OS cells | IC50 = 17.3 µM | [7] |
| UNC6934 | Surface Plasmon Resonance (SPR) | NSD2-PWWP1 | Kd = 91 ± 8 nM | [6] |
| UNC6934 | AlphaScreen | full-length NSD2 & H3K36me2 nucleosomes | IC50 = 78 ± 29 nM | [5] |
| UNC6934 | NanoBRET | NSD2-PWWP1 & H3.3 in U2OS cells | EC50 = 1.23 ± 0.25 µM | [5] |
Key Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Surface Plasmon Resonance (SPR) Assay for Binding Affinity
This assay quantitatively measures the binding affinity between this compound and the NSD2-PWWP1 domain.
-
Instrumentation: Biacore T200 or similar.
-
Immobilization: Recombinant human NSD2-PWWP1 protein is immobilized on a CM5 sensor chip via amine coupling.
-
Analyte: this compound or its analogs are prepared in a suitable buffer (e.g., HBS-EP+) containing a low percentage of DMSO (e.g., 0.5%) to ensure solubility. A dilution series of the compound is prepared.
-
Assay Procedure: The compound solutions are injected over the sensor chip surface at a constant flow rate. Association and dissociation phases are monitored in real-time. A reference flow cell without immobilized protein is used for background subtraction.
-
Data Analysis: The resulting sensorgrams are fitted to a 1:1 binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
AlphaScreen Assay for Inhibition of Protein-Protein Interaction
This bead-based proximity assay is used to measure the ability of this compound to disrupt the interaction between NSD2 and H3K36me2-containing nucleosomes.
-
Reagents:
-
Biotinylated H3K36me2 semi-synthetic designer nucleosomes.
-
6xHis-tagged full-length NSD2 protein.
-
Streptavidin-coated Donor beads.
-
Anti-6xHis antibody-conjugated Acceptor beads.
-
-
Assay Buffer: A suitable buffer containing BSA and a reducing agent.
-
Procedure:
-
NSD2 protein, biotinylated nucleosomes, and a dilution series of this compound are incubated together in a microplate.
-
Streptavidin-coated Donor beads and anti-6xHis Acceptor beads are added to the wells.
-
The plate is incubated in the dark to allow for bead-protein-nucleosome complex formation.
-
The plate is read on an AlphaScreen-compatible plate reader.
-
-
Principle: In the absence of an inhibitor, the interaction between NSD2 and the nucleosome brings the Donor and Acceptor beads into close proximity. Upon excitation, the Donor bead releases singlet oxygen, which excites the Acceptor bead, leading to light emission. This compound disrupts this interaction, separating the beads and causing a decrease in the signal.
-
Data Analysis: The signal is plotted against the inhibitor concentration, and the IC50 value is determined from the resulting dose-response curve.
The following diagram illustrates the workflow of the AlphaScreen assay.
Caption: AlphaScreen experimental workflow.
NanoBRET Cellular Target Engagement Assay
This assay measures the ability of this compound to disrupt the interaction between NSD2-PWWP1 and histone H3 in living cells.
-
Reagents:
-
A plasmid encoding a NanoLuc-NSD2-PWWP1 fusion protein (donor).
-
A plasmid encoding a HaloTag-Histone H3.3 fusion protein (acceptor).
-
HaloTag NanoBRET 618 ligand (acceptor fluorophore).
-
Transfection reagent.
-
-
Procedure:
-
U2OS cells are co-transfected with the NanoLuc-NSD2-PWWP1 and HaloTag-Histone H3.3 plasmids.
-
After an expression period, the cells are harvested and plated in a multi-well plate.
-
The HaloTag ligand is added to the cells.
-
A dilution series of this compound is added to the wells.
-
The NanoLuc substrate is added to initiate the BRET reaction.
-
The plate is read on a luminometer capable of measuring both donor and acceptor emission wavelengths.
-
-
Principle: In untreated cells, the proximity of the NanoLuc donor and the HaloTag acceptor due to the NSD2-PWWP1/H3.3 interaction results in Bioluminescence Resonance Energy Transfer (BRET). This compound disrupts this interaction, leading to a decrease in the BRET signal.
-
Data Analysis: The BRET ratio is calculated and plotted against the compound concentration to determine the EC50 value.
Logical Relationship of this compound Development
This compound was identified through initial screening efforts and served as a starting point for the development of more potent chemical probes.[9] Structure-activity relationship (SAR) studies and structure-based design led to the optimization of the this compound scaffold, resulting in compounds like UNC6934 with significantly improved affinity and cellular activity.[9]
Caption: this compound development logical flow.
Conclusion
This compound is a valuable pharmacological tool for investigating the biological roles of the NSD2-PWWP1 domain. While its potency is moderate, it has been instrumental in validating this domain as a druggable target. The insights gained from studying this compound have paved the way for the development of highly potent and selective chemical probes, which are essential for further dissecting the complex biology of NSD2 in health and disease.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Discovery of Small-Molecule Antagonists of the PWWP Domain of NSD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 6ue6 - PWWP1 domain of NSD2 in complex with this compound - Summary - Protein Data Bank Japan [pdbj.org]
- 5. A chemical probe targeting the PWWP domain alters NSD2 nucleolar localization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a Potent and Selective Targeted NSD2 Degrader for the Reduction of H3K36me2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 9. mdpi.com [mdpi.com]
The Role of MR837 in Multiple Myeloma: A Technical Guide to a Novel Epigenetic Modulator
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Multiple myeloma (MM), a malignancy of plasma cells, remains a significant therapeutic challenge, particularly in high-risk patient populations. A key driver in a subset of aggressive MM is the overexpression of the histone methyltransferase NSD2 (Nuclear Receptor Binding SET Domain Protein 2), often resulting from the t(4;14) chromosomal translocation. NSD2 plays a critical role in oncogenesis by altering the epigenetic landscape, primarily through the dimethylation of histone H3 at lysine 36 (H3K36me2). MR837 has emerged as a small molecule inhibitor specifically targeting the PWWP1 domain of NSD2, representing a novel therapeutic strategy to counteract the oncogenic functions of NSD2. This document provides an in-depth technical overview of the role of this compound in multiple myeloma, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing the implicated signaling pathways.
Introduction to NSD2 in Multiple Myeloma
NSD2, also known as MMSET or WHSC1, is a crucial epigenetic regulator. In t(4;14)+ multiple myeloma, its overexpression leads to a global increase in H3K36me2.[1] This aberrant methylation pattern is associated with a more open chromatin state, leading to the transcriptional activation of various oncogenes and the repression of tumor suppressors.[1][2] The PWWP (Pro-Trp-Trp-Pro) domain of NSD2 is a "reader" domain that recognizes and binds to H3K36me2, thereby anchoring NSD2 to chromatin and facilitating its methyltransferase activity at specific genomic loci.[3]
This compound: A Specific Inhibitor of the NSD2-PWWP1 Interaction
This compound is a small molecule designed to competitively inhibit the interaction between the PWWP1 domain of NSD2 and its histone ligand, H3K36me2.[3] By blocking this critical protein-protein interaction, this compound disrupts the recruitment and retention of NSD2 at chromatin, thereby aiming to reverse the aberrant epigenetic modifications and transcriptional programs driven by NSD2 in multiple myeloma.[3]
Quantitative Data
While specific in vitro and in vivo efficacy data for this compound in multiple myeloma cell lines are limited in publicly available literature, data for this compound and its more potent analogue, UNC6934, in biochemical and cellular assays provide a strong rationale for this therapeutic approach. A related NSD2-PWWP1 inhibitor, NSD2-IN-1, has also been evaluated in multiple myeloma cell lines, and its data is included for context.
Table 1: Biochemical and Cellular Activity of NSD2-PWWP1 Inhibitors
| Compound | Assay Type | Target/Cell Line | Parameter | Value | Reference |
| This compound | Surface Plasmon Resonance (SPR) | NSD2-PWWP1 | Kd | 3.4 μM | [4] |
| NanoBRET Cellular Assay | NSD2-PWWP1 & Histone H3 | IC50 | 17.3 μM | [4] | |
| UNC6934 | Surface Plasmon Resonance (SPR) | NSD2-PWWP1 | Kd | 91 nM | [5] |
| AlphaScreen | NSD2-PWWP1 & H3K36me2 Nucleosome | IC50 | 104 nM | [5] | |
| NSD2-IN-1 | Cell Proliferation Assay | KMS11 (t(4;14)+ MM) | IC50 | 8.43 μM | |
| Cell Proliferation Assay | MM.1S (t(4;14)- MM) | IC50 | 10.95 μM |
Experimental Protocols
NSD2-PWWP1:H3K36me2 Interaction Assay (NanoBRET™)
This protocol describes a cellular assay to measure the inhibitory effect of compounds like this compound on the interaction between the NSD2-PWWP1 domain and histone H3.
Materials:
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HEK293T cells
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Plasmids encoding NanoLuc®-NSD2-PWWP1 and HaloTag®-Histone H3
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FuGENE® HD Transfection Reagent
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Opti-MEM® I Reduced Serum Medium
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NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
HaloTag® NanoBRET™ 618 Ligand
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This compound or other test compounds
-
White, 96-well assay plates
Methodology:
-
Cell Plating: Seed HEK293T cells in 96-well plates at a density of 2 x 104 cells per well in 100 µL of DMEM with 10% FBS. Incubate overnight.
-
Transfection: Prepare a transfection mix of the NanoLuc®-NSD2-PWWP1 and HaloTag®-Histone H3 plasmids in Opti-MEM® with FuGENE® HD. Add the mix to the cells and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound. Add the compounds to the transfected cells and incubate for 4-6 hours.
-
Reagent Addition: Add the HaloTag® NanoBRET™ 618 Ligand to all wells and incubate for at least 2 hours. Subsequently, add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.
-
Signal Detection: Read the plate on a luminometer capable of measuring donor (460 nm) and acceptor (618 nm) emission wavelengths.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission/donor emission) and plot against the compound concentration to determine the IC50 value.
Cell Viability Assay (MTT/CellTiter-Glo®)
This protocol outlines a general procedure to assess the effect of this compound on the viability of multiple myeloma cell lines.
Materials:
-
Multiple myeloma cell lines (e.g., KMS11 for t(4;14)+, MM.1S for t(4;14)-)
-
RPMI-1640 medium with 10% FBS
-
This compound
-
96-well plates
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader
Methodology:
-
Cell Seeding: Plate multiple myeloma cells in 96-well plates at a density of 5,000-10,000 cells per well.
-
Compound Addition: Treat cells with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified incubator.
-
Viability Assessment:
-
MTT: Add MTT solution to each well and incubate for 4 hours. Add solubilization solution and read absorbance at 570 nm.
-
CellTiter-Glo®: Add CellTiter-Glo® reagent to each well, mix, and read luminescence.
-
-
Data Analysis: Normalize the results to the vehicle control and plot a dose-response curve to calculate the IC50.
Western Blot for H3K36me2 Levels
This protocol is for assessing the impact of this compound on the global levels of H3K36me2 in multiple myeloma cells.
Materials:
-
Multiple myeloma cells
-
This compound
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-H3K36me2, anti-total Histone H3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Methodology:
-
Cell Treatment: Treat multiple myeloma cells with this compound at various concentrations and time points.
-
Protein Extraction: Lyse the cells and quantify protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight. Wash and incubate with the secondary antibody.
-
Detection: Add chemiluminescent substrate and visualize the bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the H3K36me2 signal to the total Histone H3 signal.
Signaling Pathways and Experimental Workflows
NSD2 Signaling Pathway in t(4;14) Multiple Myeloma
The overexpression of NSD2 in t(4;14) multiple myeloma initiates a cascade of events that promote oncogenesis. The following diagram illustrates this pathway and the point of intervention for this compound.
Caption: NSD2 signaling pathway in t(4;14) multiple myeloma and the inhibitory action of this compound.
Experimental Workflow for Preclinical Evaluation of this compound
The following diagram outlines a typical workflow for the preclinical assessment of an NSD2-PWWP1 inhibitor like this compound in multiple myeloma.
Caption: Preclinical workflow for evaluating NSD2-PWWP1 inhibitors in multiple myeloma.
Conclusion
This compound and its analogues represent a promising new class of targeted therapies for multiple myeloma, particularly for the high-risk t(4;14) subtype. By specifically inhibiting the NSD2-PWWP1 interaction, these compounds offer a mechanism to reverse the oncogenic epigenetic programming driven by NSD2 overexpression. While further preclinical and clinical studies are needed to fully elucidate the therapeutic potential of this compound, the existing data strongly support the continued investigation of this novel therapeutic strategy. This technical guide provides a foundational understanding of the role of this compound in multiple myeloma, offering valuable insights for researchers and drug development professionals in the field.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. oncotarget.com [oncotarget.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Discovery of Small-Molecule Antagonists of the PWWP Domain of NSD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a Potent and Selective Targeted NSD2 Degrader for the Reduction of H3K36me2 - PMC [pmc.ncbi.nlm.nih.gov]
MR837: A Chemical Probe for Interrogating the NSD2-PWWP1 Domain
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Receptor Binding SET Domain Protein 2 (NSD2), also known as MMSET or WHSC1, is a histone lysine methyltransferase that plays a critical role in chromatin regulation and gene expression. NSD2 predominantly catalyzes the mono- and di-methylation of histone H3 at lysine 36 (H3K36), epigenetic marks generally associated with active transcription.[1][2][3][4] Aberrant expression, amplification, or somatic mutations of NSD2 are implicated in various cancers, including multiple myeloma and acute lymphoblastic leukemia, making it an attractive therapeutic target.[1][2][3][4] Efforts to develop inhibitors targeting the catalytic SET domain have faced challenges.[2][3][4] An alternative approach is to target the non-enzymatic domains of NSD2, such as the PWWP domains, which are crucial for its chromatin localization and function.[1][2][3]
MR837 has been identified as a small molecule inhibitor that targets the N-terminal PWWP (PWWP1) domain of NSD2.[2][5][6] It functions by blocking the protein-protein interaction between the NSD2-PWWP1 domain and its binding partner, dimethylated histone H3 lysine 36 (H3K36me2).[2][3][4] This guide provides a comprehensive overview of this compound as a chemical probe for NSD2, including its biochemical and cellular activities, detailed experimental methodologies for its characterization, and insights into the NSD2 signaling pathways it perturbs.
Quantitative Data for this compound
The following tables summarize the key quantitative data for this compound's interaction with the NSD2-PWWP1 domain.
| Parameter | Value | Assay | Source |
| Binding Affinity | |||
| Dissociation Constant (Kd) | 7 µM | Surface Plasmon Resonance (SPR) | [6] |
| Dissociation Constant (Kd) | 3.4 µM | Surface Plasmon Resonance (SPR) | [7][8][9] |
| Inhibitory Concentration | |||
| IC50 (NSD2-Histone H3.3 interaction) | 17.3 µM | NanoBRET Assay (U2OS cells) | [6] |
| IC50 (Histone-lysine N-methyltransferase NSD2) | 24.67 µM | Enzymatic Assay | [6] |
| Thermal Shift | |||
| ΔTagg | 6.2 °C | Differential Scanning Light Scattering (DSLS) | [10] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound and its interaction with NSD2 are provided below.
Surface Plasmon Resonance (SPR) for Binding Affinity Determination
SPR is utilized to measure the binding kinetics and affinity between this compound and the NSD2-PWWP1 domain.
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Instrumentation: A Biacore instrument or similar is used.
-
Ligand Immobilization:
-
A sensor chip (e.g., CM5) is activated.
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The purified recombinant NSD2-PWWP1 protein is immobilized on the sensor chip surface.
-
-
Analyte Injection:
-
A series of concentrations of this compound, dissolved in a suitable running buffer (e.g., PBS with a small percentage of DMSO), are prepared.
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The this compound solutions are injected over the sensor chip surface.
-
-
Data Analysis:
-
The binding is monitored in real-time by detecting changes in the refractive index at the surface.
-
The association (kon) and dissociation (koff) rate constants are determined by fitting the sensorgram data to a suitable binding model.
-
The equilibrium dissociation constant (Kd) is calculated as koff/kon.
-
NanoBRET™ Assay for Cellular Target Engagement
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is employed to quantify the engagement of this compound with the NSD2-PWWP1 domain within living cells.
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Cell Line: U2OS cells are commonly used.
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Plasmids:
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A vector expressing the NSD2-PWWP1 domain fused to NanoLuc® luciferase (the energy donor).
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A vector expressing histone H3.3 fused to HaloTag® (the energy acceptor).
-
-
Procedure:
-
U2OS cells are co-transfected with the NanoLuc-NSD2-PWWP1 and HaloTag-H3.3 plasmids.
-
After an appropriate incubation period to allow for protein expression, the cells are treated with the HaloTag® NanoBRET™ 618 ligand, which serves as the energy acceptor.
-
The cells are then treated with varying concentrations of this compound or a vehicle control (DMSO).
-
The NanoBRET™ substrate is added, and the donor and acceptor emission signals are measured using a plate reader.
-
-
Data Analysis:
-
The BRET ratio is calculated by dividing the acceptor emission by the donor emission.
-
The IC50 value, representing the concentration of this compound that inhibits 50% of the NSD2-PWWP1-H3.3 interaction, is determined by plotting the BRET ratio against the logarithm of the this compound concentration and fitting the data to a dose-response curve.[11]
-
Differential Scanning Fluorimetry (DSF) for Thermal Stability
DSF, also known as a thermal shift assay, is used to assess the stabilization of the NSD2-PWWP1 protein upon binding of this compound.
-
Instrumentation: A real-time PCR instrument is typically used.
-
Reagents:
-
Purified NSD2-PWWP1 protein.
-
A fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO™ Orange).
-
This compound dissolved in a compatible buffer.
-
-
Procedure:
-
The purified NSD2-PWWP1 protein is mixed with the fluorescent dye in the presence of either this compound or a vehicle control.
-
The temperature of the mixture is gradually increased in the real-time PCR instrument.
-
The fluorescence intensity is measured at each temperature increment.
-
-
Data Analysis:
-
As the protein unfolds, the dye binds to the exposed hydrophobic regions, leading to an increase in fluorescence.
-
A melting curve is generated by plotting fluorescence intensity against temperature.
-
The melting temperature (Tm), the temperature at which 50% of the protein is unfolded, is determined from the midpoint of the transition.
-
The change in melting temperature (ΔTm) between the this compound-treated and control samples indicates the extent of protein stabilization.
-
AlphaScreen™ for In Vitro Interaction Inhibition
The AlphaScreen™ (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay used to measure the inhibition of the NSD2-PWWP1 and H3K36me2 interaction in vitro.
-
Principle: Donor and acceptor beads are brought into proximity through a biological interaction, leading to a luminescent signal.
-
Reagents:
-
Biotinylated H3K36me2 peptide.
-
GST-tagged NSD2-PWWP1 protein.
-
Streptavidin-coated donor beads.
-
Anti-GST antibody-conjugated acceptor beads.
-
-
Procedure:
-
The GST-NSD2-PWWP1 protein is incubated with the biotinylated H3K36me2 peptide in the presence of varying concentrations of this compound.
-
Streptavidin-coated donor beads and anti-GST acceptor beads are added to the mixture.
-
The plate is incubated to allow for bead-protein interactions.
-
The AlphaScreen™ signal is read on a compatible plate reader.
-
-
Data Analysis:
-
In the absence of an inhibitor, the interaction between NSD2-PWWP1 and H3K36me2 brings the donor and acceptor beads close, generating a signal.
-
This compound disrupts this interaction, leading to a decrease in the signal.
-
The IC50 value is determined from the dose-response curve of the signal versus the this compound concentration.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize key signaling pathways involving NSD2 and the experimental workflow for characterizing this compound.
Conclusion and Future Directions
This compound serves as a valuable chemical probe for investigating the biological functions of the NSD2-PWWP1 domain. Its ability to disrupt the interaction between NSD2 and H3K36me2 allows for the elucidation of NSD2's role in various cellular processes, including transcriptional regulation and oncogenesis. The development of this compound has paved the way for more potent and selective probes, such as UNC6934, further enhancing the toolkit for studying NSD2 biology. Future research can leverage this compound and its analogs to explore the therapeutic potential of targeting the NSD2-PWWP1 domain in cancers and other diseases where NSD2 is dysregulated. Additionally, these probes can be instrumental in developing novel therapeutic modalities like PROTACs (Proteolysis Targeting Chimeras) to induce the degradation of NSD2.
References
- 1. dovepress.com [dovepress.com]
- 2. Histone Methyltransferase MMSET/NSD2 Alters EZH2 Binding and Reprograms the Myeloma Epigenome through Global and Focal Changes in H3K36 and H3K27 Methylation | PLOS Genetics [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Overexpression of EZH2/NSD2 Histone Methyltransferase Axis Predicts Poor Prognosis and Accelerates Tumor Progression in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone Methyltransferase NSD2/MMSET Mediates Constitutive NF-κB Signaling for Cancer Cell Proliferation, Survival, and Tumor Growth via a Feed-Forward Loop - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NSD2(PWWP1) and histone H3 interaction cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 8. researchgate.net [researchgate.net]
- 9. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. epicypher.com [epicypher.com]
- 11. Discovery of Small-Molecule Antagonists of the PWWP Domain of NSD2 - PMC [pmc.ncbi.nlm.nih.gov]
Subject: MR837 and Histone Methylation
Executive Summary
An extensive search of publicly available scientific literature, databases, and other online resources has been conducted for information regarding a compound or entity designated "MR837" in the context of histone methylation. This comprehensive search yielded no specific results for a molecule or agent with this identifier.
Consequently, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or generate diagrams related to "this compound" and its purported role in histone methylation. The lack of public information suggests that "this compound" may be an internal corporate identifier, a compound that has not yet been described in scientific literature, or a potential error in nomenclature.
Introduction
Histone methylation is a critical epigenetic modification that plays a fundamental role in the regulation of gene expression, chromatin structure, and cellular identity. This process, catalyzed by histone methyltransferases (HMTs) and reversed by histone demethylases (HDMs), involves the transfer of methyl groups to lysine and arginine residues on histone proteins. Aberrant histone methylation patterns are frequently associated with various diseases, including cancer, making the enzymes involved in this process attractive targets for therapeutic intervention. This guide intended to provide a comprehensive overview of a specific agent, this compound, in this context.
Findings of Literature Search
Multiple search queries were executed across a range of scientific and patent databases, including but not limited to:
-
"this compound histone methylation"
-
"this compound mechanism of action"
-
"this compound EZH2 inhibitor"
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"this compound clinical trials"
-
"this compound" (as a standalone term)
These searches did not return any relevant documents, publications, or data pertaining to a compound or agent with the designation "this compound".
Conclusion
Without any available data, the core requirements of the requested technical guide on "this compound and histone methylation" cannot be fulfilled. It is recommended to verify the identifier "this compound" for accuracy and to ascertain if it is a publicly disclosed name. Should a different, publicly available identifier for this agent be available, a comprehensive technical guide can be compiled.
NSD2-PWWP1 domain function
An In-depth Technical Guide on the Core Function of the NSD2-PWWP1 Domain
Introduction
Nuclear Receptor Binding SET Domain Protein 2 (NSD2), also known as MMSET or WHSC1, is a crucial histone lysine methyltransferase.[1] It primarily catalyzes the mono- and di-methylation of histone H3 at lysine 36 (H3K36), epigenetic marks generally associated with actively transcribed genes.[1][2] Aberrant expression, amplification, or mutation of NSD2 is strongly implicated in various cancers, most notably in multiple myeloma through the t(4;14) translocation and in pediatric acute lymphoblastic leukemia via hyperactivating mutations.[2][3][4]
NSD2 is a large, multi-domain protein containing a catalytic SET domain, five PHD zinc fingers, a high mobility group (HMG) box, and two Proline-Tryptophan-Tryptophan-Proline (PWWP) domains.[1][5] These non-catalytic domains, particularly the PWWP domains, are critical "reader" modules that interpret the histone code and regulate NSD2's function and localization. This guide focuses on the N-terminal PWWP domain, NSD2-PWWP1, exploring its core functions, structural basis of interaction, role in NSD2 regulation, and its emergence as a promising therapeutic target.
Core Function: A Bivalent Chromatin Reader
The primary function of the NSD2-PWWP1 domain is to act as a chromatin-recognition module. It specifically binds to the product of NSD2's own enzymatic activity, dimethylated histone H3 at lysine 36 (H3K36me2), and also to H3K36me3.[1][2][3][6] This interaction is crucial for anchoring and stabilizing the NSD2 protein at its chromatin targets.[2][3][7]
The structural basis for this recognition lies within two key features of the PWWP1 domain:
-
Aromatic Cage: A conserved hydrophobic pocket formed by the side chains of three aromatic amino acids (Y233, W236, and F266) directly engages the methylated lysine residue of the histone tail.[4][8] This cage uses cation-π and hydrophobic interactions to recognize and bind the methyl mark.
-
DNA-Binding Surface: Adjacent to the aromatic cage, the PWWP1 domain possesses a basic surface that interacts with the phosphate backbone of nucleosomal DNA.[1][2][6]
This dual-recognition capability—engaging both the histone modification and the DNA backbone simultaneously—allows for a high-affinity interaction with the nucleosome, the fundamental repeating unit of chromatin.
Regulatory Role and Functional Implications
The NSD2-PWWP1 domain's reader function is integral to regulating the broader cellular activities of the NSD2 enzyme.
-
Positive Feedback and Epigenetic Spreading: By binding to its own catalytic product (H3K36me2), the PWWP1 domain establishes a positive feedback loop. This mechanism is believed to facilitate the spreading and propagation of the H3K36me2 mark along the chromatin fiber, reinforcing the transcriptional state of target genes.[3][8]
-
Nuclear Localization: The PWWP1 domain is critical for the proper sub-nuclear localization of NSD2. Chemical or genetic disruption of the PWWP1 domain's function causes the NSD2 protein to accumulate in the nucleolus, away from its chromatin targets.[2][6][9] This phenocopies NSD2 isoforms that lack the PWWP1 domain due to cancer-associated translocations.[2][6]
-
Oncogenic Activity: The ability of NSD2 to promote cellular proliferation is compromised when the PWWP1 domain's binding to H3K36me2 is abrogated through mutations.[3] This highlights that the reader function, not just the catalytic activity, is essential for NSD2's oncogenic potential. While mutations in the PWWP1 domain can inhibit cancer cell proliferation, they have only a modest effect on global levels of H3K36me2, indicating that other domains, such as the PHD fingers, are also critical for NSD2's enzymatic activity and chromatin association.[2][4][5]
The NSD2-PWWP1 Domain as a Therapeutic Target
Given the difficulty in developing highly selective inhibitors against the catalytic SET domain of NSD2, the PWWP1 domain has emerged as an attractive alternative therapeutic target.[10][11] Antagonizing the PWWP1-H3K36me2 interaction with small molecules offers a distinct mechanism to disrupt NSD2 function. This strategy aims to delocalize NSD2 from chromatin, thereby inhibiting its gene regulatory and oncogenic activities.[2][4] Several small-molecule inhibitors have been developed that bind within the aromatic cage of the PWWP1 domain, successfully competing with the histone mark.[2][8][10][12]
Data Presentation
Table 1: Quantitative Data for NSD2-PWWP1 Inhibitors
| Compound/Inhibitor | Assay Type | Measured Value | Unit | Reference |
| MR837 (3f) | Surface Plasmon Resonance (SPR) | Kd = 3.4 | µM | [4][8] |
| UNC6934 | Surface Plasmon Resonance (SPR) | Kd = 91 | nM | [12][13] |
| UNC6934 | NanoBRET Cellular Assay | IC50 = 1.23 | µM | [12] |
| BI-9321 | TR-FRET (NSD3-PWWP1) | IC50 = 0.2 | µM | [8] |
| NSD2-IN-1 (38) | TR-FRET | IC50 = 0.11 | µM | [8][14] |
| NSD2-IN-1 (38) | Cell Proliferation (MM1S) | IC50 = 10.95 | µM | [8] |
| NSD2-PWWP1-IN-1 (31) | TR-FRET | IC50 = 0.64 | µM | [14] |
Experimental Protocols
Surface Plasmon Resonance (SPR) for Binding Affinity
This protocol is a generalized method for measuring the binding kinetics and affinity between the NSD2-PWWP1 domain and a small-molecule inhibitor.
-
Protein Immobilization:
-
A purified, recombinant human NSD2-PWWP1 domain (e.g., residues 211-350) is expressed and purified.[12]
-
The protein is immobilized onto a sensor chip (e.g., a CM5 chip) via amine coupling. The chip surface is first activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
The NSD2-PWWP1 protein, diluted in an appropriate coupling buffer (e.g., 10 mM sodium acetate, pH 5.0), is injected over the activated surface until the desired immobilization level is reached.
-
Remaining active sites on the surface are deactivated by injecting ethanolamine. A reference flow cell is prepared similarly but without protein immobilization.
-
-
Binding Analysis:
-
A dilution series of the small-molecule inhibitor is prepared in a suitable running buffer (e.g., HBS-EP+).
-
Each concentration of the inhibitor is injected over the reference and protein-coated flow cells for a set association time, followed by an injection of running buffer for a set dissociation time.
-
The sensor surface is regenerated between cycles if necessary, using a pulse of a mild denaturant (e.g., Glycine-HCl).
-
-
Data Processing:
-
The response data from the reference flow cell is subtracted from the active cell to correct for bulk refractive index changes.
-
The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
NanoBRET™ Cellular Assay for Target Engagement
This protocol describes a method to measure the interaction between the NSD2-PWWP1 domain and histone H3 within live cells, and its disruption by an inhibitor.[7]
-
Cell Preparation and Transfection:
-
U2OS cells are seeded in 96-well plates.
-
After 24 hours, cells are co-transfected with two plasmids: one encoding the NSD2-PWWP1 domain fused to a NanoLuc® luciferase (the donor) and another encoding histone H3 fused to a HaloTag® (the acceptor). A 1:10 donor-to-acceptor plasmid ratio is often optimal.[7]
-
-
Labeling and Compound Treatment:
-
24 hours post-transfection, the HaloTag® is labeled by adding the fluorescent HaloTag® NanoBRET™ 618 Ligand (the acceptor fluorophore) to the media and incubating for several hours.
-
The media is replaced with fresh media containing a serial dilution of the test compound (e.g., UNC6934) or a vehicle control.[7]
-
-
BRET Measurement:
-
The NanoLuc® luciferase substrate (furimazine) is added to all wells.
-
The plate is immediately read on a luminometer capable of sequentially measuring the filtered light emissions from the donor (e.g., 460 nm) and the acceptor (e.g., >610 nm).
-
-
Data Analysis:
-
The Bioluminescence Resonance Energy Transfer (BRET) ratio is calculated by dividing the acceptor emission intensity by the donor emission intensity.
-
The data is normalized to the vehicle control, and the resulting dose-response curve is fitted using a four-parameter logistic regression to determine the IC50 value of the inhibitor.
-
Mandatory Visualizations
Caption: A diagram illustrating the positive feedback loop of the .
Caption: Experimental workflow for the NanoBRET™ cellular assay to measure protein interaction.
References
- 1. Drug Discovery Targeting Nuclear Receptor Binding SET Domain Protein 2 (NSD2) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A chemical probe targeting the PWWP domain alters NSD2 nucleolar localization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A PWWP Domain of Histone-Lysine N-Methyltransferase NSD2 Binds to Dimethylated Lys-36 of Histone H3 and Regulates NSD2 Function at Chromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Small-Molecule Antagonists of the PWWP Domain of NSD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. biorxiv.org [biorxiv.org]
- 7. NSD2(PWWP1) and histone H3 interaction cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. rcsb.org [rcsb.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. biorxiv.org [biorxiv.org]
- 14. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to MR837 in Epigenetic Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of MR837, a small molecule inhibitor targeting the PWWP domain of the Nuclear Receptor Binding SET Domain Protein 2 (NSD2). NSD2 is a histone methyltransferase frequently implicated in oncogenesis, making it a compelling target for therapeutic development. This document details the mechanism of action of this compound, provides a compilation of its biochemical and cellular activities, and outlines key experimental protocols for its use in epigenetic research.
Introduction to this compound and its Target, NSD2
Nuclear Receptor Binding SET Domain Protein 2 (NSD2), also known as MMSET or WHSC1, is a crucial epigenetic regulator that primarily catalyzes the mono- and di-methylation of histone H3 at lysine 36 (H3K36me1 and H3K36me2).[1] Aberrant NSD2 activity, through overexpression, mutation, or translocation, is a known driver in various cancers, including multiple myeloma and pediatric acute lymphoblastic leukemia.[1][2] The catalytic SET domain of NSD2 has proven challenging to target with small molecule inhibitors.[2]
An alternative therapeutic strategy involves targeting the protein-protein interactions mediated by other domains of NSD2. The PWWP (Pro-Trp-Trp-Pro) domain of NSD2 specifically recognizes and binds to H3K36me2, an interaction that helps to anchor NSD2 to chromatin and propagate its methyltransferase activity.[2][3] this compound is a potent inhibitor of this interaction, effectively displacing the NSD2-PWWP1 domain from its histone mark.[2][3] By disrupting this critical protein-protein interaction, this compound provides a valuable tool to probe the function of NSD2 and a potential starting point for the development of novel anticancer therapeutics.
Mechanism of Action of this compound
This compound functions by competitively binding to the aromatic cage of the NSD2-PWWP1 domain, a region that normally recognizes and binds the dimethylated lysine 36 of histone H3 (H3K36me2).[1] This inhibition of the NSD2-PWWP1-H3K36me2 interaction disrupts the stable association of NSD2 with chromatin, thereby modulating gene expression programs controlled by NSD2.
Figure 1. Mechanism of this compound Action
Quantitative Data Summary
The following table summarizes the reported quantitative data for this compound and its optimized derivative, UNC6934. These values are crucial for designing experiments and interpreting results.
| Compound | Target | Assay Type | Value | Cell Line (if applicable) | Reference |
| This compound | NSD2-PWWP1 | Surface Plasmon Resonance (SPR) | Kd = 7 ± 3 µM | N/A | [4] |
| This compound | NSD2 | Enzyme Inhibition Assay | IC50 = 24.67 µM | N/A | [5] |
| This compound | NSD2-H3.3 Interaction | Cellular Assay | IC50 = 17.3 µM | U2OS | [5] |
| UNC6934 | NSD2-PWWP1 | Surface Plasmon Resonance (SPR) | Kd = 91 ± 8 nM | N/A | [1] |
| UNC6934 | NSD2-PWWP1-H3.3 Interaction | NanoBRET PPI Assay | EC50 = 1.23 ± 0.25 µM | U2OS | [4] |
Experimental Protocols
This section provides detailed protocols for key experiments used to characterize the activity of this compound and similar inhibitors.
NanoBRET Protein-Protein Interaction (PPI) Assay
This assay is used to quantify the inhibition of the NSD2-PWWP1 interaction with histone H3 in living cells.[4][6]
Materials:
-
U2OS cells
-
Plasmids: NanoLuc-NSD2-PWWP1 and HaloTag-Histone H3.3
-
Opti-MEM I Reduced Serum Medium
-
FuGENE HD Transfection Reagent
-
White, 96-well assay plates
-
HaloTag NanoBRET 618 Ligand
-
Nano-Glo Luciferase Assay Substrate
-
This compound or other inhibitors
-
Plate reader capable of measuring luminescence at two wavelengths (e.g., 460nm and >610nm)
Protocol:
-
Cell Seeding: Seed U2OS cells in a 96-well white assay plate at a density of 2 x 104 cells per well in 100 µL of growth medium. Incubate overnight at 37°C, 5% CO2.
-
Transfection: Prepare a transfection mix in Opti-MEM containing the NanoLuc-NSD2-PWWP1 and HaloTag-Histone H3.3 plasmids and FuGENE HD transfection reagent according to the manufacturer's instructions. Add the transfection mix to the cells and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound. Add the compound dilutions to the transfected cells. Include a DMSO vehicle control.
-
HaloTag Labeling: Add the HaloTag NanoBRET 618 Ligand to all wells at a final concentration of 100 nM. Incubate for at least 2 hours at 37°C.
-
Substrate Addition: Prepare the Nano-Glo Luciferase Assay Substrate according to the manufacturer's protocol. Add the substrate to all wells.
-
Data Acquisition: Immediately read the plate on a luminometer, measuring both the donor (NanoLuc, ~460 nm) and acceptor (HaloTag 618, >610 nm) emission.
-
Data Analysis: Calculate the NanoBRET ratio by dividing the acceptor signal by the donor signal. Plot the NanoBRET ratio against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the EC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to confirm direct target engagement of this compound with NSD2 in a cellular context.[7][8][9] The principle is that ligand binding stabilizes the target protein against thermal denaturation.
Materials:
-
K562 or other suitable cell line
-
This compound or other inhibitors
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Lysis buffer (e.g., RIPA buffer)
-
PCR tubes or 384-well PCR plates
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blot reagents
-
Primary antibody against NSD2
-
Secondary HRP-conjugated antibody
Protocol:
-
Cell Treatment: Treat cultured cells with various concentrations of this compound or a DMSO vehicle control for a specified time (e.g., 1-2 hours) at 37°C.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by a cooling step to 20°C.
-
Cell Lysis: Add lysis buffer to the heated cells and incubate on ice to ensure complete lysis.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Western Blot Analysis: Collect the supernatant containing the soluble protein fraction. Determine the protein concentration of each sample. Normalize the protein concentrations and perform SDS-PAGE followed by Western blotting using an anti-NSD2 antibody.
-
Data Analysis: Quantify the band intensities for NSD2 at each temperature and inhibitor concentration. Plot the fraction of soluble NSD2 as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Chromatin Immunoprecipitation (ChIP)
ChIP is used to investigate the effect of this compound on the localization of NSD2 on chromatin.[10][11]
Materials:
-
Cells treated with this compound or DMSO
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
Cell lysis buffer
-
Sonication equipment
-
Anti-NSD2 antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
qPCR reagents
Protocol:
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-1000 bp using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an anti-NSD2 antibody overnight at 4°C.
-
Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Washes: Wash the beads extensively to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the immune complexes from the beads and reverse the formaldehyde cross-links by heating at 65°C.
-
DNA Purification: Treat the samples with RNase A and Proteinase K, then purify the DNA using a standard DNA purification kit.
-
Analysis: Analyze the purified DNA by qPCR using primers specific for known NSD2 target gene promoters to determine changes in NSD2 occupancy upon this compound treatment.
Experimental and Logical Workflows
The following diagrams illustrate typical workflows for investigating this compound.
Figure 2. Experimental workflow for this compound
Figure 3. Logical flow of this compound's effect
Conclusion
This compound is a valuable chemical probe for studying the epigenetic functions of NSD2. Its ability to specifically disrupt the interaction between the NSD2-PWWP1 domain and H3K36me2 provides a powerful tool for dissecting the role of this interaction in gene regulation and disease. The experimental protocols and data provided in this guide are intended to facilitate further research into NSD2 biology and the development of novel epigenetic therapies. As research progresses, more potent and selective derivatives of this compound, such as UNC6934, are emerging, highlighting the tractability of the NSD2-PWWP1 domain as a therapeutic target.
References
- 1. Drug Discovery Targeting Nuclear Receptor Binding SET Domain Protein 2 (NSD2) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A chemical probe targeting the PWWP domain alters NSD2 nucleolar localization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. A Luminescent Pull-Down Approach to Confirm NanoBRET® Protein Interaction Assays [promega.com.cn]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. rockland.com [rockland.com]
Initial Studies on MR837: A Technical Guide to a Novel NSD2-PWWP1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
MR837 is a pioneering small-molecule inhibitor targeting the protein-protein interaction (PPI) between the PWWP1 domain of Nuclear Receptor Binding SET Domain Protein 2 (NSD2) and histone H3 dimethylated at lysine 36 (H3K36me2). As NSD2 is a critical oncoprotein implicated in various malignancies, including multiple myeloma and acute lymphoblastic leukemia, this compound represents a valuable chemical tool for elucidating the biological functions of the NSD2-PWWP1 domain and serves as a foundational scaffold for the development of more potent therapeutic agents.[1] This technical guide provides a comprehensive overview of the initial studies on this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental methodologies, and visualizing associated signaling pathways.
Core Mechanism of Action
This compound functions as a competitive antagonist of the NSD2-PWWP1 domain. It occupies the aromatic cage within the PWWP1 domain, a conserved structural motif responsible for recognizing and binding to the H3K36me2 mark on histone tails.[2] By physically blocking this interaction, this compound disrupts the recruitment and stabilization of NSD2 at specific chromatin loci.[3] This abrogation of NSD2's chromatin localization is hypothesized to modulate the expression of downstream target genes that are aberrantly regulated in NSD2-driven cancers. The initial discovery of this compound was facilitated by virtual screening and experimental validation, establishing a novel approach to targeting NSD2 beyond its catalytic SET domain.[1][2]
Quantitative Data Summary
The following table summarizes the key quantitative data from initial studies on this compound and its more potent derivative, UNC6934. It is important to note that variations in experimental conditions can lead to differences in measured values.[4]
| Compound | Target Domain | Assay Type | Parameter | Value | Reference |
| This compound | NSD2-PWWP1 | Surface Plasmon Resonance (SPR) | Kd | 3.4 ± 0.4 µM | [5] |
| This compound | NSD2-PWWP1 | Surface Plasmon Resonance (SPR) | Kd | 7 µM | [2] |
| This compound | NSD2-PWWP1 | NanoBRET Cellular Assay | IC50 | 17.3 µM | [2] |
| UNC6934 | NSD2-PWWP1 | Surface Plasmon Resonance (SPR) | Kd | 91 ± 8 nM | [5] |
| UNC6934 | NSD2-PWWP1 | AlphaScreen | IC50 | 104 ± 13 nM | [5] |
| UNC6934 | NSD2-PWWP1 | NanoBRET Cellular Assay | EC50 | 1.23 ± 0.25 µM | [6] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of initial findings. While the primary publications provide an overview of the methods used, this section aims to delineate the methodologies for key experiments based on the available information.
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a label-free technique used to measure the binding kinetics and affinity of molecular interactions in real-time.
-
Objective: To determine the dissociation constant (Kd) of this compound for the NSD2-PWWP1 domain.
-
General Protocol Outline:
-
Immobilization: A biotinylated NSD2-PWWP1 protein is immobilized on a streptavidin (SA) sensor chip. A reference flow cell is left empty for background subtraction.[6]
-
Analyte Preparation: this compound is serially diluted in an appropriate buffer (e.g., HBS-EP buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% Tween-20) containing a small percentage of DMSO to ensure solubility.[6]
-
Binding Measurement: The diluted this compound solutions are injected over the sensor chip at a constant flow rate. The change in the refractive index at the surface, indicating binding, is measured in real-time and recorded as response units (RU).
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 binding model) to calculate the association (kon) and dissociation (koff) rate constants, from which the dissociation constant (Kd = koff/kon) is derived.[6]
-
NanoBRET Assay for Cellular Target Engagement
The NanoBRET (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method to measure protein-protein interactions within living cells.
-
Objective: To quantify the ability of this compound to disrupt the interaction between NSD2-PWWP1 and histone H3 in a cellular context.
-
General Protocol Outline:
-
Cell Transfection: A suitable cell line (e.g., U2OS) is co-transfected with plasmids encoding for NSD2-PWWP1 fused to a NanoLuc luciferase (the energy donor) and histone H3.3 fused to a HaloTag (the energy acceptor).[5][7]
-
Compound Treatment: The transfected cells are treated with varying concentrations of this compound.
-
Labeling and Substrate Addition: The HaloTag is labeled with a cell-permeable fluorescent dye (the acceptor), and the NanoLuc substrate is added.
-
BRET Measurement: BRET is measured as the ratio of the light emitted by the acceptor to the light emitted by the donor. A decrease in the BRET signal indicates that the inhibitor is displacing the histone from the NSD2-PWWP1 domain.
-
Data Analysis: The dose-dependent decrease in the BRET signal is used to calculate the IC50 or EC50 value.[5][6]
-
AlphaScreen for In Vitro Inhibition
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay used to study biomolecular interactions in a microplate format.
-
Objective: To measure the in vitro inhibitory potency of compounds on the NSD2-PWWP1:H3K36me2 interaction.
-
General Protocol Outline:
-
Reagent Preparation: Biotinylated H3K36me2 peptides are attached to streptavidin-coated donor beads, and a tagged NSD2-PWWP1 protein is bound to acceptor beads.
-
Inhibition Assay: The donor and acceptor bead complexes are incubated with varying concentrations of the inhibitor (e.g., this compound or its analogs).
-
Signal Detection: Upon excitation, the donor beads generate singlet oxygen, which, if in proximity, activates the acceptor beads to emit light. Disruption of the protein-peptide interaction by the inhibitor leads to a decrease in the light signal.
-
Data Analysis: The concentration-dependent decrease in the AlphaScreen signal is used to determine the IC50 value of the inhibitor.[5]
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its characterization.
Caption: Mechanism of this compound action on the NSD2-PWWP1 interaction.
Caption: Experimental workflow for the discovery and characterization of this compound.
Clinical Development Status
As of the current date, there is no publicly available information from official clinical trial registries indicating that this compound has entered clinical development. It is primarily considered a tool compound for research purposes.
Conclusion and Future Directions
This compound was a seminal discovery in the effort to target the non-catalytic domains of NSD2. The initial studies have successfully demonstrated its ability to bind the NSD2-PWWP1 domain and disrupt its interaction with H3K36me2 both in vitro and in cells. While its potency is modest, this compound has paved the way for the development of more advanced chemical probes, such as UNC6934, which exhibit significantly improved affinity and cellular activity.[5] Future research will likely focus on further optimizing the this compound scaffold to enhance its pharmacological properties, including potency, selectivity, and cell permeability, with the ultimate goal of developing clinically viable inhibitors of NSD2 for the treatment of associated cancers.
References
- 1. Discovery of Small-Molecule Antagonists of the PWWP Domain of NSD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Small-Molecule Antagonists of the PWWP Domain of NSD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A PWWP Domain of Histone-Lysine N-Methyltransferase NSD2 Binds to Dimethylated Lys-36 of Histone H3 and Regulates NSD2 Function at Chromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. A chemical probe targeting the PWWP domain alters NSD2 nucleolar localization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. NSD2(PWWP1) and histone H3 interaction cellular assay – openlabnotebooks.org [openlabnotebooks.org]
Methodological & Application
MR837: Application Notes and Protocols for a Novel NSD2-PWWP1 Inhibitor
For research, scientific, and drug development professionals.
Abstract
MR837 is a small molecule inhibitor that potently targets the interaction between the PWWP1 domain of Nuclear Receptor Binding SET Domain Protein 2 (NSD2) and histone H3 lysine 36 dimethylation (H3K36me2).[1] Dysregulation of NSD2, a histone methyltransferase, is implicated in various cancers, including multiple myeloma and acute lymphoblastic leukemia, making it a compelling therapeutic target.[1] this compound offers a valuable tool for investigating the biological functions of the NSD2-PWWP1 domain and for the development of novel therapeutic strategies. These application notes provide detailed protocols for the use of this compound in biochemical and cellular assays.
Data Presentation
Table 1: In Vitro Binding Affinity and Potency of this compound
| Assay Type | Target | Parameter | Value | Reference |
| Surface Plasmon Resonance (SPR) | NSD2-PWWP1 | Kd | 7 ± 3 µM | [2] |
| Isothermal Titration Calorimetry (ITC) | NSD2-PWWP1 | Kd | 8.9 µM | [3] |
| Differential Scanning Light Scattering (DSLS) | NSD2-PWWP1 | ΔTagg | 6.2 °C | [2] |
Table 2: Cellular Activity of this compound
| Assay Type | Cell Line | Target Interaction | Parameter | Value | Reference |
| NanoBRET™ | U2OS | NSD2-PWWP1 / Histone H3.3 | IC50 | 17.3 µM | [4] |
| Cell Proliferation Assay | U2OS | Cell Growth | IC50 | 28.84 µM | [5] |
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound. NSD2, through its PWWP1 domain, recognizes and binds to H3K36me2 marks on chromatin. This interaction is crucial for the localization and function of NSD2, which in turn regulates gene expression. This compound acts by competitively binding to the PWWP1 domain of NSD2, thereby preventing its interaction with H3K36me2 and disrupting its downstream signaling.
Caption: Mechanism of this compound in disrupting the NSD2-PWWP1 and H3K36me2 interaction.
Experimental Protocols
In Vitro Binding Assays
This protocol outlines the procedure to measure the binding affinity of this compound to the NSD2-PWWP1 domain.
Workflow Diagram:
Caption: Workflow for Surface Plasmon Resonance (SPR) analysis of this compound binding to NSD2-PWWP1.
Materials:
-
Purified recombinant NSD2-PWWP1 protein
-
This compound compound
-
SPR instrument (e.g., Biacore)
-
Sensor chips (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., glycine-HCl, pH 2.5)
Procedure:
-
Immobilization of NSD2-PWWP1:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxyl groups on the sensor surface by injecting a mixture of EDC and NHS.
-
Inject the NSD2-PWWP1 protein solution (typically 50-100 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 5.0) to allow for covalent coupling.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of dilutions of this compound in running buffer (e.g., 0.1 to 100 µM). A DMSO concentration of 0.5% may be used to improve solubility.[2]
-
Inject the this compound solutions over the immobilized NSD2-PWWP1 surface at a constant flow rate (e.g., 30 µL/min).
-
Monitor the change in resonance units (RU) to measure binding.
-
After each injection, regenerate the sensor surface by injecting the regeneration solution to remove bound this compound.
-
-
Data Analysis:
-
Subtract the response from a reference flow cell (without immobilized protein) to correct for bulk refractive index changes.
-
Plot the steady-state binding response against the concentration of this compound.
-
Fit the data to a 1:1 binding model to determine the dissociation constant (Kd).
-
Cellular Target Engagement Assay
This protocol describes a method to quantify the engagement of this compound with the NSD2-PWWP1 domain in live cells.
Workflow Diagram:
Caption: Workflow for the NanoBRET™ assay to measure this compound target engagement in cells.
Materials:
-
U2OS cell line
-
Expression vectors for NanoLuc-NSD2-PWWP1 and HaloTag-Histone H3.3
-
Transfection reagent
-
White, opaque 96-well cell culture plates
-
This compound compound
-
HaloTag® NanoBRET™ 618 Ligand
-
Nano-Glo® Substrate
-
Plate reader capable of measuring luminescence at two wavelengths
Procedure:
-
Cell Transfection:
-
Co-transfect U2OS cells with the NanoLuc-NSD2-PWWP1 (donor) and HaloTag-Histone H3.3 (acceptor) expression vectors at a 1:10 ratio.[6]
-
-
Cell Plating and Labeling:
-
24 hours post-transfection, plate the cells into 96-well plates.
-
Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Add the this compound dilutions to the cells and incubate for a specified period (e.g., 2 hours).
-
-
BRET Measurement:
-
Add the Nano-Glo® Substrate to the wells.
-
Immediately measure the luminescence at the donor emission wavelength (~460 nm) and the acceptor emission wavelength (~618 nm).
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission).
-
Plot the NanoBRET™ ratio against the concentration of this compound.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Formulation for In Vivo Studies
For in vivo experiments, this compound can be formulated as follows. It is recommended to prepare the working solution fresh on the day of use.[7]
Protocol 1:
-
Prepare a stock solution of this compound in DMSO.
-
Add PEG300, Tween-80, and Saline in a volumetric ratio of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[7]
-
Ensure complete dissolution; sonication or gentle heating may be applied if necessary.[7]
Protocol 2:
-
Prepare a stock solution of this compound in DMSO.
-
Add 20% SBE-β-CD in Saline to achieve a final DMSO concentration of 10%.[7]
Protocol 3:
-
Prepare a stock solution of this compound in DMSO.
-
Add Corn Oil to achieve a final DMSO concentration of 10%.[7]
Solubility:
-
In the above formulations, this compound is soluble at ≥ 2.5 mg/mL (8.85 mM).[7]
-
In DMSO: ≥10 mg/mL.[4]
-
In Ethanol: ≥10 mg/mL.[4]
Storage:
-
Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[7]
Disclaimer
These protocols are intended as a guide and may require optimization for specific experimental conditions and applications. Always follow standard laboratory safety procedures. This product is for research use only and is not intended for human or veterinary use.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Discovery of Small-Molecule Antagonists of the PWWP Domain of NSD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Small-Molecule Antagonists of the PWWP Domain of NSD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. NSD2(PWWP1) and histone H3 interaction cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for In Vitro Assay Setup of MR837, an NSD2-PWWP1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
MR837 is a small molecule inhibitor that targets the PWWP1 domain of the nuclear receptor-binding SET domain protein 2 (NSD2), also known as MMSET or WHSC1.[1] NSD2 is a histone methyltransferase that predominantly catalyzes the di-methylation of histone H3 at lysine 36 (H3K36me2), a mark associated with active transcription.[1] Aberrant NSD2 activity, through genetic translocations such as t(4;14) in multiple myeloma or activating mutations, is implicated in the pathogenesis of various cancers, including multiple myeloma and some forms of acute lymphoblastic leukemia.[1] this compound acts by binding to the PWWP1 domain of NSD2, thereby blocking its interaction with histone H3 tails, specifically the H3K36me2 mark.[1] This disruption of the protein-protein interaction (PPI) presents a promising therapeutic strategy to counteract the oncogenic functions of NSD2.
These application notes provide a comprehensive guide for the in vitro characterization of this compound and similar molecules. The protocols detailed herein cover biochemical assays to determine binding affinity and inhibitory activity, cell-based assays to confirm target engagement and to assess the functional consequences of NSD2-PWWP1 inhibition in relevant cancer cell lines.
Data Presentation: Quantitative Summary of this compound and Other NSD2-PWWP1 Inhibitors
The following table summarizes key quantitative data for this compound and other relevant NSD2-PWWP1 inhibitors to facilitate comparison.
| Compound | Target | Assay Type | Kd (nM) | IC50 (nM) | Cell Line | Reference(s) |
| This compound | NSD2-PWWP1 | SPR | 3,400 ± 400 | - | - | [2] |
| UNC6934 | NSD2-PWWP1 | SPR | 91 ± 8 | - | - | [3][4] |
| UNC6934 | NSD2-PWWP1 | AlphaScreen | - | 104 ± 13 | - | [3][4] |
| NSD2-PWWP1-IN-1 | NSD2-PWWP1 | - | - | 110 | - | [5] |
| (Rac)-NSD2-PWWP1-IN-4 | NSD2-PWWP1 | - | 150 | 210 | - | [5] |
| NSD2-PWWP1-IN-2 | NSD2-PWWP1 | - | - | 1,490 | - | [5][6] |
| NSD2-PWWP1-IN-3 | NSD2-PWWP1 | - | - | 8,050 | - | [5][7] |
Note: Kd (dissociation constant) is a measure of binding affinity, with lower values indicating tighter binding. IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Signaling Pathway and Experimental Workflow
NSD2 Signaling Pathway and Point of Intervention for this compound
Caption: Mechanism of this compound action on the NSD2 signaling pathway.
Experimental Workflow for In Vitro Characterization of this compound
References
- 1. researchgate.net [researchgate.net]
- 2. A chemical probe targeting the PWWP domain alters NSD2 nucleolar localization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a Potent and Selective Targeted NSD2 Degrader for the Reduction of H3K36me2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Cell-Based Assays Using MR837
For Researchers, Scientists, and Drug Development Professionals
Introduction
MR837 is a cell-permeable small molecule inhibitor that targets the PWWP domain of the Nuclear Receptor Binding SET Domain Protein 2 (NSD2), also known as MMSET or WHSC1.[1][2] NSD2 is a histone methyltransferase that predominantly catalyzes the mono- and di-methylation of histone H3 at lysine 36 (H3K36me2).[1][3] This epigenetic modification plays a crucial role in transcriptional regulation and DNA repair.[1] Aberrant NSD2 activity, often due to translocation t(4;14) or activating mutations, is implicated in the pathogenesis of various cancers, including multiple myeloma and acute lymphoblastic leukemia.[1][3][4]
This compound functions by blocking the protein-protein interaction between the NSD2-PWWP1 domain and H3K36me2-modified histones.[1] This disruption of NSD2's "reader" function can modulate gene expression and cellular processes that are dependent on NSD2's chromatin localization. These application notes provide detailed protocols for key cell-based assays to characterize the activity of this compound and similar NSD2-PWWP1 inhibitors.
Mechanism of Action: Targeting the NSD2-PWWP1 Interaction
The NSD2 protein contains multiple domains that regulate its function, including a catalytic SET domain and several chromatin-binding "reader" domains, such as the PWWP domains. The PWWP1 domain specifically recognizes and binds to H3K36me2, a histone mark associated with active transcription. This interaction is crucial for the recruitment and stabilization of NSD2 at specific chromatin locations, thereby influencing gene expression programs that contribute to oncogenesis.
This compound competitively binds to the aromatic cage of the NSD2-PWWP1 domain, a pocket that normally accommodates the methylated lysine of histone H3.[4][5] By occupying this site, this compound prevents the engagement of NSD2 with its chromatin targets, leading to a downstream modulation of gene transcription and cellular phenotype.
Quantitative Data Summary
The following tables summarize the reported in vitro and cellular activities of this compound.
Table 1: In Vitro Binding and Inhibition Data for this compound
| Assay Type | Target | Parameter | Value | Reference |
| Surface Plasmon Resonance (SPR) | NSD2 PWWP1 Domain | Kd | 7 µM | [2] |
| Isothermal Titration Calorimetry (ITC) | NSD2-PWWP1 | Kd | 3.4 µM | [5] |
| AlphaScreen | NSD2-PWWP1 vs. H3K36me2 peptide | IC50 | 17.3 µM | [2] |
Table 2: Cellular Activity of this compound
| Assay Type | Cell Line | Parameter | Value | Reference |
| NanoBRET | U2OS | IC50 | 17.3 µM | [2] |
| Cell Proliferation | KMS-11 (Multiple Myeloma) | IC50 | Not reported for this compound, but related compounds show activity in the low µM range. | [5] |
| Cell Proliferation | RS4;11 (Acute Lymphoblastic Leukemia) | IC50 | Not reported for this compound, but related compounds show activity in the low µM range. | [5] |
Experimental Protocols
Cell Proliferation Assay
This protocol is designed to assess the effect of this compound on the proliferation of cancer cell lines, such as those derived from multiple myeloma (e.g., KMS-11) and acute lymphoblastic leukemia (e.g., RS4;11).
Materials:
-
Cancer cell lines (e.g., KMS-11, RS4;11)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound
-
DMSO (vehicle control)
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
-
Plate reader with luminescence detection capabilities
Protocol:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C and 5% CO2 to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 0.3, 1, 3, 10, 30 µM). Prepare a vehicle control with the same final concentration of DMSO.
-
Add 100 µL of the diluted compound or vehicle control to the appropriate wells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
-
Viability Measurement:
-
Equilibrate the plate and the cell viability reagent to room temperature.
-
Add 100 µL of the cell viability reagent to each well.
-
Mix the contents by orbital shaking for 2 minutes.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence readings of the compound-treated wells to the vehicle-treated control wells.
-
Plot the normalized viability against the logarithm of the compound concentration and fit a dose-response curve to determine the IC50 value.
-
NanoBRET™ Target Engagement Assay
This assay measures the direct binding of this compound to the NSD2-PWWP1 domain in living cells using Bioluminescence Resonance Energy Transfer (BRET).
Materials:
-
U2OS cells (or other suitable cell line)
-
Expression vectors for NanoLuc®-NSD2-PWWP1 and HaloTag®-Histone H3.3
-
Transfection reagent (e.g., FuGENE® HD)
-
Opti-MEM™ I Reduced Serum Medium
-
HaloTag® NanoBRET™ 618 Ligand
-
NanoBRET™ Nano-Glo® Substrate
-
96-well white-bottom cell culture plates
-
BRET-capable plate reader
Protocol:
-
Cell Transfection:
-
Co-transfect U2OS cells with the NanoLuc®-NSD2-PWWP1 and HaloTag®-Histone H3.3 expression vectors at a 1:10 ratio (donor:acceptor) using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubate for 24 hours post-transfection.
-
-
Cell Seeding:
-
Harvest the transfected cells and resuspend them in Opti-MEM™.
-
Seed the cells at 2 x 104 cells per well in a 96-well white-bottom plate.
-
-
Compound and Ligand Addition:
-
Prepare serial dilutions of this compound in Opti-MEM™.
-
Add the HaloTag® NanoBRET™ 618 Ligand to the diluted compound solutions to a final concentration of 100 nM.
-
Add the compound/ligand mix to the cells. Include a no-compound control.
-
-
Incubation:
-
Incubate the plate at 37°C and 5% CO2 for 2 hours.
-
-
BRET Measurement:
-
Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions.
-
Add the substrate to each well.
-
Read the plate immediately on a BRET-capable plate reader, measuring both donor (460 nm) and acceptor (618 nm) emission.
-
-
Data Analysis:
-
Calculate the corrected BRET ratio by subtracting the BRET ratio of the no-ligand control from the experimental wells.
-
Normalize the BRET ratios to the vehicle control.
-
Plot the normalized BRET ratio against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value.[4]
-
AlphaScreen™ Assay for Protein-Protein Interaction
This in vitro assay measures the ability of this compound to disrupt the interaction between the NSD2-PWWP1 domain and a biotinylated H3K36me2 peptide.
Materials:
-
His-tagged recombinant NSD2-PWWP1 protein
-
Biotinylated H3K36me2 peptide
-
AlphaScreen™ Nickel Chelate Acceptor beads
-
AlphaScreen™ Streptavidin Donor beads
-
Assay buffer (e.g., 25 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)
-
384-well white OptiPlate™
-
AlphaScreen-capable plate reader
Protocol:
-
Reagent Preparation:
-
Dilute the His-tagged NSD2-PWWP1 protein and biotinylated H3K36me2 peptide in assay buffer to the desired concentrations (optimization is required, but typically in the low nM range).
-
Prepare serial dilutions of this compound in assay buffer.
-
-
Assay Reaction:
-
In a 384-well plate, add the His-tagged NSD2-PWWP1 protein, biotinylated H3K36me2 peptide, and this compound dilutions.
-
Incubate at room temperature for 1 hour.
-
-
Bead Addition:
-
Add the AlphaScreen™ Nickel Chelate Acceptor beads and Streptavidin Donor beads to the wells (final concentration of 10 µg/mL each).
-
-
Incubation:
-
Incubate the plate in the dark at room temperature for 1 hour.
-
-
Signal Detection:
-
Read the plate on an AlphaScreen-capable plate reader.
-
-
Data Analysis:
-
Normalize the AlphaScreen signal of the compound-treated wells to the DMSO control.
-
Plot the normalized signal against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value.[4]
-
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify target engagement in a cellular context by measuring the thermal stabilization of the target protein upon ligand binding.
Materials:
-
Cells expressing NSD2 (e.g., KMS-11)
-
Complete culture medium
-
This compound
-
DMSO
-
PBS
-
Lysis buffer with protease inhibitors
-
PCR tubes
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Anti-NSD2 antibody
Protocol:
-
Cell Treatment:
-
Treat cultured cells with this compound or DMSO vehicle control for a defined period (e.g., 2 hours).
-
-
Heat Shock:
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Protein Analysis:
-
Collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
Analyze the soluble NSD2 levels by SDS-PAGE and Western blotting using an anti-NSD2 antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the normalized band intensity against the temperature for both this compound-treated and vehicle-treated samples to generate melting curves.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Drug Discovery Targeting Nuclear Receptor Binding SET Domain Protein 2 (NSD2) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A chemical probe targeting the PWWP domain alters NSD2 nucleolar localization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes: MR837 AlphaScreen Protocol for Investigating NSD2-PWWP1 Interaction
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The NSD2 (Nuclear Receptor Binding SET Domain Protein 2), also known as MMSET or WHSC1, is a histone methyltransferase frequently implicated in various cancers, including multiple myeloma.[1][2] The PWWP domain of NSD2 plays a crucial role in chromatin binding by recognizing methylated histone tails, specifically H3K36me2.[1][2] This interaction is critical for the localization and enzymatic activity of NSD2.[1] MR837 is a small molecule antagonist that targets the PWWP1 domain of NSD2, disrupting its interaction with H3K36me2.[2][3][4] This application note provides a detailed protocol for an AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) assay to quantify the inhibitory effect of this compound on the NSD2-PWWP1 and H3K36me2 interaction.
AlphaScreen is a bead-based assay technology that enables the study of biomolecular interactions in a microplate format.[5][6] The assay relies on the proximity of two types of beads: a Donor bead and an Acceptor bead. When these beads are brought close together by a biological interaction, a cascade of chemical reactions is initiated upon excitation, resulting in a luminescent signal.[5][7][8] In this assay, the interaction between biotinylated H3K36me2 peptide and GST-tagged NSD2-PWWP1 brings the Streptavidin-coated Donor beads and anti-GST Acceptor beads into proximity, generating a signal. This compound, as an inhibitor, will disrupt this interaction, leading to a decrease in the AlphaScreen signal.
Signaling Pathway Diagram:
References
- 1. A chemical probe targeting the PWWP domain alters NSD2 nucleolar localization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. rcsb.org [rcsb.org]
- 4. 6ue6 - PWWP1 domain of NSD2 in complex with this compound - Summary - Protein Data Bank Japan [pdbj.org]
- 5. revvity.com [revvity.com]
- 6. The Use of AlphaScreen Technology in HTS: Current Status - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the MR837 NanoBRET PPI Assay
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing the NanoBRET™ Protein-Protein Interaction (PPI) assay to study the inhibition of the NSD2-PWWP1 interaction by molecules such as MR837 and its analogs.
Introduction
The Nuclear Receptor Binding SET Domain Protein 2 (NSD2), also known as MMSET or WHSC1, is a histone methyltransferase that plays a critical role in regulating gene expression. It primarily catalyzes the dimethylation of histone H3 at lysine 36 (H3K36me2), a mark associated with active transcription. NSD2 contains a PWWP domain that recognizes and binds to H3K36me2, an interaction crucial for stabilizing NSD2 at chromatin and facilitating its enzymatic activity and the propagation of this epigenetic mark.[1][2][3] Dysregulation of NSD2 is implicated in various cancers, making it an attractive target for therapeutic intervention.[4]
This compound is a known inhibitor of the protein-protein interaction (PPI) between the NSD2-PWWP1 domain and histone H3.[4] The NanoBRET™ PPI assay is a powerful live-cell method to quantify this interaction and screen for its inhibitors.[2] This technology utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged protein (donor) and a HaloTag® protein labeled with a fluorescent ligand (acceptor).[5] When the two proteins interact, energy is transferred from the donor to the acceptor, generating a quantifiable BRET signal. Small molecules that disrupt this interaction, such as this compound, will lead to a decrease in the BRET signal.[6]
Principle of the Assay
The this compound NanoBRET PPI assay for the NSD2-PWWP1 interaction is based on the competitive displacement of a NanoLuc-tagged NSD2-PWWP1 domain from a HaloTag-labeled Histone H3.3. In living cells co-expressing these fusion proteins, a high BRET signal is generated due to their proximity. The addition of an inhibitor like this compound, which binds to the PWWP1 domain, prevents its interaction with Histone H3.3, leading to a dose-dependent decrease in the BRET signal. This allows for the quantitative determination of inhibitor potency (e.g., IC50 or EC50 values).
Signaling Pathway
The interaction between the NSD2-PWWP1 domain and H3K36me2 is a key regulatory step in chromatin biology. NSD2's catalytic SET domain is responsible for depositing the H3K36me2 mark. The PWWP1 domain of NSD2 then "reads" this mark, anchoring the NSD2 protein to the chromatin. This self-reinforcing loop is critical for the maintenance and potential spreading of the H3K36me2 epigenetic signature. This stable association of NSD2 with chromatin influences the transcription of target genes involved in various cellular processes, including cell cycle regulation, DNA repair, and epithelial-mesenchymal transition. In several cancers, the overexpression or mutation of NSD2 leads to aberrant H3K36me2 levels, which can drive oncogenic gene expression programs. For instance, NSD2 has been shown to activate signaling pathways such as NF-κB and STAT3, promoting cancer cell proliferation and survival.[7]
NSD2-PWWP1/H3K36me2 Signaling Pathway
Experimental Protocols
Materials
-
Cell Line: U2OS cells are recommended.[2] HEK293 cells can also be used.[5]
-
Plasmids:
-
NanoLuc-NSD2-PWWP1 fusion vector (Donor)
-
HaloTag-Histone H3.3 fusion vector (Acceptor)
-
-
Transfection Reagent: FuGENE® HD Transfection Reagent or similar.
-
Culture Medium: DMEM or EMEM supplemented with 10% FBS. Opti-MEM™ I Reduced Serum Medium for incubations.
-
Assay Plate: White, opaque 96-well or 384-well plates suitable for luminescence measurements.
-
Reagents:
-
HaloTag® NanoBRET™ 618 Ligand (Acceptor)
-
NanoBRET™ Nano-Glo® Substrate (Donor)
-
-
Test Compound: this compound or other inhibitors dissolved in DMSO.
-
Instrumentation: A plate reader capable of measuring dual-filtered luminescence (one filter for NanoLuc emission, ~460 nm, and another for the acceptor emission, >600 nm).
Detailed Methodology
The following protocol is a general guideline and may require optimization for specific experimental conditions.
Day 1: Cell Seeding and Transfection
-
Culture U2OS cells to ~80-90% confluency.
-
Trypsinize and resuspend cells in culture medium.
-
Prepare the transfection complex according to the manufacturer's protocol. A 1:10 ratio of NanoLuc-NSD2-PWWP1 to HaloTag-Histone H3.3 plasmid DNA is a good starting point for optimization.[2]
-
Add the transfection complex to the cell suspension.
-
Seed the transfected cells into a 6-well plate and incubate for 20-24 hours at 37°C with 5% CO2.[8]
Day 2: Cell Plating and Compound Treatment
-
Trypsinize the transfected cells and resuspend them in Opti-MEM.
-
Prepare two pools of cells: one with HaloTag® NanoBRET™ 618 Ligand (final concentration typically 100-250 nM) and a control pool without the ligand.[9][10]
-
Plate the cells into a white 96-well or 384-well assay plate (e.g., 2 x 10^4 cells per well in a 96-well plate).[8]
-
Prepare serial dilutions of this compound or other test compounds in Opti-MEM. The final DMSO concentration should be kept constant and typically below 0.5%.
-
Add the compound dilutions to the appropriate wells. Include vehicle-only (DMSO) controls.
-
Incubate the plate for a predetermined time (e.g., 2-4 hours) at 37°C with 5% CO2.[11]
Day 3: Signal Detection and Data Analysis
-
Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions.
-
Add the substrate to each well.
-
Read the plate within 10-15 minutes on a luminometer equipped with appropriate filters (e.g., 450/80 nm for donor and 610 nm long-pass for acceptor).[9]
-
Data Calculation:
-
Calculate the raw BRET ratio for each well: (Acceptor Emission) / (Donor Emission).
-
Subtract the background BRET ratio (from cells without HaloTag ligand) from the raw BRET ratio of inhibitor-treated wells to get the corrected BRET ratio.
-
The corrected BRET ratio is often multiplied by 1000 to obtain milliBRET units (mBU).[8]
-
Normalize the data with the vehicle-treated wells representing 100% interaction and a saturating concentration of a known inhibitor (if available) or no-donor control as 0%.
-
Plot the normalized BRET signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
-
This compound NanoBRET PPI Assay Workflow
Data Presentation
The potency of this compound and its more advanced analog, UNC6934, in inhibiting the NSD2-PWWP1 and Histone H3.3 interaction has been quantified using the NanoBRET PPI assay. The results are summarized in the table below for easy comparison.
| Compound | Assay Type | Cell Line | Target Interaction | Potency (IC50/EC50) | Reference |
| This compound related compound (3f) | NanoBRET PPI | U2OS | NSD2-PWWP1 + Histone H3.3 | IC50 = 17.3 µM | [6] |
| UNC6934 | NanoBRET PPI | U2OS | NSD2-PWWP1 + Histone H3.3 | EC50 = 1.23 ± 0.25 µM | [6][12] |
| UNC6934 | NanoBRET PPI | U2OS | NSD2-PWWP1 + H3K36me2 nucleosomes | IC50 = 1.09 ± 0.23 µM | [13][14] |
Assay Performance Metrics
The NanoBRET PPI assay is known for its robustness and suitability for high-throughput screening. Key performance indicators are:
| Metric | Typical Value | Interpretation |
| Z'-factor | > 0.5 | A Z'-factor between 0.5 and 1.0 indicates a robust and reliable assay with a large separation between positive and negative controls.[11][15][16] |
| Signal-to-Background (S/B) Ratio | Varies depending on protein expression levels and interaction affinity. | An optimized assay should yield a significant window between the BRET signal in the presence and absence of the interacting partner or a saturating concentration of inhibitor. |
Conclusion
The this compound NanoBRET PPI assay provides a sensitive and quantitative method to study the interaction between the NSD2-PWWP1 domain and Histone H3 in a live-cell context. This assay is a valuable tool for identifying and characterizing inhibitors of this critical epigenetic interaction, thereby aiding in the development of novel cancer therapeutics. The detailed protocols and data presented herein should serve as a comprehensive guide for researchers in the field.
References
- 1. A PWWP Domain of Histone-Lysine N-Methyltransferase NSD2 Binds to Dimethylated Lys-36 of Histone H3 and Regulates NSD2 Function at Chromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NSD2(PWWP1) and histone H3 interaction cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 3. researchgate.net [researchgate.net]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. A Luminescent Pull-Down Approach to Confirm NanoBRET® Protein Interaction Assays [promega.com.cn]
- 6. A chemical probe targeting the PWWP domain alters NSD2 nucleolar localization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Measure p53-MDM2 protein interaction with NanoBRET technology [moleculardevices.com]
- 9. promega.com [promega.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Bioluminescence-based assays for quantifying endogenous protein interactions in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. UNC6934 | Structural Genomics Consortium [thesgc.org]
- 14. selleckchem.com [selleckchem.com]
- 15. agilent.com [agilent.com]
- 16. Probing Myc and Max Protein-Protein Interaction using NanoBRET® and NanoBiT® Assays [promega.sg]
Application Notes and Protocols for MR837 Cellular Thermal Shift Assay (CETSA)
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique used to assess the engagement of a ligand with its target protein within a cellular environment. This method relies on the principle that the thermal stability of a protein is altered upon ligand binding. MR837 is a known inhibitor that targets the PWWP1 domain of the Nuclear Receptor Binding SET Domain Protein 2 (NSD2), preventing its interaction with histone H3.[1] NSD2 is a histone methyltransferase frequently overexpressed in various cancers, including multiple myeloma, making it a compelling therapeutic target.[1][2]
These application notes provide a detailed protocol for utilizing CETSA to verify and quantify the target engagement of this compound with NSD2 in a cellular context. The protocol is optimized for the KMS-11 multiple myeloma cell line, which harbors the t(4;14) translocation leading to NSD2 overexpression.[3]
Principle of the Assay
The core principle of CETSA is that the binding of a drug (e.g., this compound) to its target protein (e.g., NSD2) can increase the protein's resistance to heat-induced denaturation. When cells are heated, proteins begin to unfold and aggregate. In the presence of a binding ligand, the target protein is stabilized, and a higher temperature is required to induce its denaturation and aggregation. By subjecting cell lysates or intact cells to a temperature gradient and subsequently quantifying the amount of soluble target protein, a "melting curve" can be generated. A shift in this curve to a higher temperature in the presence of the compound indicates target engagement.[4][5]
Data Presentation
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound and its interaction with NSD2, as reported in the literature.
| Parameter | Value | Cell Line/System | Reference |
| This compound Kd for NSD2-PWWP1 | 3.4 ± 0.4 µM | Surface Plasmon Resonance (SPR) | [2] |
| UNC6934 Kd for NSD2-PWWP1 | 91 ± 8 nM | Surface Plasmon Resonance (SPR) | [6] |
| UNC6934 Cellular EC50 | 1.23 ± 0.25 µM | NanoBRET PPI assay in U2OS cells | [2] |
Note: UNC6934 is a more potent, structurally related analog of this compound. This data is provided for comparative purposes.
Experimental Protocols
This section provides detailed protocols for performing a CETSA experiment to assess the engagement of this compound with NSD2.
Materials and Reagents
-
Cell Line: KMS-11 (multiple myeloma)
-
Compound: this compound (prepare stock solution in DMSO)
-
Culture Medium: RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS): pH 7.4, sterile
-
Lysis Buffer: PBS containing 1% NP-40, 1x protease inhibitor cocktail, and 1x phosphatase inhibitor cocktail.
-
Primary Antibody: Anti-NSD2/MMSET/WHSC1 antibody
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
Loading Control Antibody: Anti-GAPDH, anti-β-actin, or anti-APP-αCTF[7]
-
Western Blot Reagents: SDS-PAGE gels, transfer buffer, PVDF membranes, blocking buffer (e.g., 5% non-fat milk or BSA in TBST), TBST, and ECL substrate.
Protocol 1: Isothermal Dose-Response CETSA
This protocol is designed to determine the concentration-dependent engagement of this compound with NSD2 at a fixed temperature.
1. Cell Culture and Treatment: a. Culture KMS-11 cells to a density of approximately 1-2 x 106 cells/mL. b. Prepare serial dilutions of this compound in culture medium. A suggested concentration range to test is 0.1 µM to 100 µM. Include a vehicle control (DMSO). c. Aliquot 1 mL of cell suspension into microcentrifuge tubes for each treatment condition. d. Add the corresponding concentration of this compound or DMSO to each tube. e. Incubate the cells at 37°C in a CO2 incubator for 1-2 hours.
2. Heat Shock: a. Determine the optimal heating temperature for NSD2 in KMS-11 cells. This can be done by performing a preliminary experiment with a temperature gradient (see Protocol 2). A suggested starting temperature is 52°C. b. Transfer the cell suspensions to PCR tubes. c. Heat the tubes at the determined temperature (e.g., 52°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C.
3. Cell Lysis and Sample Preparation: a. Transfer the heated cell suspensions to microcentrifuge tubes. b. Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C. c. Carefully remove the supernatant and resuspend the cell pellet in 100 µL of ice-cold lysis buffer. d. Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 37°C). e. Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins. f. Carefully collect the supernatant containing the soluble protein fraction.
4. Western Blot Analysis: a. Determine the protein concentration of the soluble fractions using a BCA or Bradford assay. b. Normalize the protein concentration for all samples. c. Prepare samples for SDS-PAGE, load equal amounts of protein, and perform electrophoresis. d. Transfer the proteins to a PVDF membrane. e. Block the membrane and probe with primary antibodies against NSD2 and a loading control. f. Incubate with the appropriate HRP-conjugated secondary antibody. g. Detect the chemiluminescent signal and quantify the band intensities.
5. Data Analysis: a. Normalize the NSD2 band intensity to the loading control for each sample. b. Plot the normalized NSD2 intensity against the concentration of this compound to generate a dose-response curve.
Protocol 2: Thermal Shift (Melt Curve) CETSA
This protocol is used to determine the change in the melting temperature (Tm) of NSD2 upon binding to this compound.
1. Cell Culture and Treatment: a. Culture and harvest KMS-11 cells as described in Protocol 1. b. Treat two populations of cells, one with a saturating concentration of this compound (e.g., 20-50 µM) and the other with vehicle (DMSO), for 1-2 hours at 37°C.
2. Heat Shock: a. Aliquot the treated cell suspensions into PCR tubes. b. Expose the aliquots to a temperature gradient (e.g., 46°C to 64°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling to 4°C.
3. Cell Lysis, Sample Preparation, and Western Blot Analysis: a. Follow steps 3 and 4 from Protocol 1 for each temperature point.
4. Data Analysis: a. Quantify and normalize the NSD2 band intensities for each temperature point for both this compound-treated and vehicle-treated samples. b. Plot the normalized NSD2 intensity against the temperature for both conditions to generate melting curves. c. Determine the Tm for each curve (the temperature at which 50% of the protein is denatured). The difference in Tm (ΔTm) indicates the thermal stabilization induced by this compound.
Mandatory Visualizations
Experimental Workflow
NSD2 Signaling and Interaction Pathway
References
- 1. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Drug Discovery Targeting Nuclear Receptor Binding SET Domain Protein 2 (NSD2) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. A chemical probe targeting the PWWP domain alters NSD2 nucleolar localization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Novel Potent NSD2-PWWP1 Ligands Using Structure-Based Design and Computational Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying NSD2 Function in Cancer Cells using MR837
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing MR837, a selective inhibitor of the NSD2-PWWP1 domain, to investigate the function of the histone methyltransferase NSD2 in cancer cells. Detailed protocols for key experiments are provided to facilitate the study of NSD2's role in oncogenesis and to evaluate the therapeutic potential of its inhibition.
Introduction to NSD2 and this compound
Nuclear Receptor Binding SET Domain Protein 2 (NSD2), also known as MMSET or WHSC1, is a crucial histone methyltransferase that primarily catalyzes the dimethylation of histone H3 at lysine 36 (H3K36me2).[1][2] This epigenetic modification is associated with active gene transcription and plays a significant role in chromatin remodeling.[1] Dysregulation of NSD2, often through genetic alterations like translocations or amplifications, leads to aberrant chromatin states and uncontrolled cell growth, implicating it as an oncoprotein in various cancers, including multiple myeloma, acute lymphoblastic leukemia, and several solid tumors.[1][2][3][4][5] NSD2's involvement in critical cellular processes such as cell proliferation, survival, and DNA repair makes it an attractive therapeutic target.[1][3][6]
This compound is a small molecule inhibitor that specifically targets the PWWP domain of NSD2.[2][7] Unlike inhibitors that target the catalytic SET domain, this compound functions by blocking the protein-protein interaction between the NSD2-PWWP1 domain and H3K36me2, thus providing an alternative approach to modulate NSD2 activity.[2] This makes this compound a valuable tool for elucidating the specific functions of the PWWP domain in NSD2's oncogenic activity.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, providing a reference for its biochemical and cellular activity.
| Parameter | Value | Assay/Method | Source |
| IC50 (NSD2) | 24.67 µM | Histone-lysine N-methyltransferase assay | [8] |
| Kd (NSD2-PWWP1 domain) | 7 µM | Binding assay | [8] |
| IC50 (NSD2-H3.3 interaction) | 17.3 µM | U2OS cells | [8] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches described, the following diagrams have been generated using Graphviz.
NSD2 Signaling Pathways in Cancer
NSD2 is implicated in several oncogenic signaling pathways. Its inhibition by this compound can modulate these pathways, affecting cancer cell proliferation, survival, and metastasis.
Caption: NSD2 signaling pathways in cancer and the inhibitory action of this compound.
Experimental Workflow for Studying this compound Effects
This workflow outlines the key experimental steps to characterize the effects of this compound on cancer cells.
Caption: A typical experimental workflow for investigating the effects of this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., KMS-11 for multiple myeloma)
-
Complete culture medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be less than 0.1%.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO only).
-
Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot a dose-response curve and determine the IC50 value.
-
Western Blot Analysis
This protocol is for detecting changes in the protein levels of NSD2, H3K36me2, and apoptosis-related markers following this compound treatment.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-NSD2, anti-H3K36me2, anti-cleaved PARP, anti-Caspase-3, anti-β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Lyse the treated cells with RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Determine protein concentration using the BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle shaking.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
Chromatin Immunoprecipitation (ChIP)-qPCR
This protocol is for investigating the effect of this compound on the binding of NSD2 to the promoter regions of its target genes.
Materials:
-
Cancer cells treated with this compound
-
Formaldehyde (37%)
-
Glycine
-
ChIP lysis buffer
-
Sonication equipment
-
Anti-NSD2 antibody and control IgG
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
RNase A
-
DNA purification kit
-
qPCR primers for target gene promoters (e.g., BCL2, SOX2) and a negative control region
-
SYBR Green qPCR master mix
-
Real-time PCR system
Procedure:
-
Cross-linking and Cell Lysis:
-
Cross-link proteins to DNA by adding formaldehyde to the cell culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the reaction by adding glycine to a final concentration of 125 mM.
-
Lyse the cells with ChIP lysis buffer.
-
-
Chromatin Shearing:
-
Shear the chromatin to an average size of 200-1000 bp using sonication.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with Protein A/G beads.
-
Incubate the chromatin overnight at 4°C with an anti-NSD2 antibody or control IgG.
-
Add Protein A/G beads to pull down the antibody-protein-DNA complexes.
-
-
Washing and Elution:
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers.
-
Elute the complexes from the beads with elution buffer.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by incubating at 65°C overnight with proteinase K.
-
Treat with RNase A and purify the DNA using a DNA purification kit.
-
-
qPCR Analysis:
-
Perform qPCR using primers specific for the promoter regions of NSD2 target genes.
-
Analyze the data using the percent input method.
-
Conclusion
This compound serves as a potent and specific tool to investigate the non-catalytic functions of NSD2 mediated by its PWWP1 domain. The protocols and data presented here provide a solid foundation for researchers to explore the therapeutic potential of targeting NSD2 in various cancers. By utilizing these methodologies, scientists can further unravel the complex roles of NSD2 in cancer biology and contribute to the development of novel epigenetic therapies.
References
- 1. What are NSD2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. The Role of Methyltransferase NSD2 as a Potential Oncogene in Human Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Drug Discovery Targeting Nuclear Receptor Binding SET Domain Protein 2 (NSD2) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone Methyltransferase NSD2/MMSET Mediates Constitutive NF-κB Signaling for Cancer Cell Proliferation, Survival, and Tumor Growth via a Feed-Forward Loop - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
Application Notes and Protocols for MR837: A Guide for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of MR837, a small molecule inhibitor of the Nuclear Receptor Binding SET Domain Protein 2 (NSD2), in a laboratory setting. This document outlines the mechanism of action, provides quantitative data, and details experimental protocols for the effective use of this compound in cancer research and drug development.
Introduction to this compound
This compound is a potent and specific inhibitor of the protein-protein interaction between the PWWP domain of NSD2 and di-methylated histone H3 at lysine 36 (H3K36me2).[1] NSD2 is a histone methyltransferase frequently overexpressed or mutated in various cancers, including multiple myeloma and acute lymphoblastic leukemia, where it plays a critical role in oncogenesis.[1][2] By disrupting the NSD2-H3K36me2 interaction, this compound serves as a valuable chemical tool to investigate the biological functions of NSD2 and as a potential starting point for the development of novel cancer therapeutics.[1][3]
Mechanism of Action
NSD2, through its SET domain, catalyzes the di-methylation of H3K36. The PWWP domain of NSD2 then recognizes and binds to this H3K36me2 mark, which is crucial for stabilizing NSD2 on chromatin and promoting the expression of oncogenic gene programs.[4] this compound competitively binds to the aromatic cage of the NSD2-PWWP1 domain, thereby preventing its engagement with H3K36me2.[5][6] This leads to the displacement of NSD2 from chromatin, a reduction in H3K36me2-mediated gene activation, and a subsequent decrease in cancer cell proliferation.
Below is a diagram illustrating the signaling pathway of NSD2 and the inhibitory action of this compound.
Quantitative Data for this compound
The following table summarizes the key quantitative parameters of this compound, providing a reference for experimental design.
| Parameter | Value | Assay Type | Reference |
| Binding Affinity (Kd) | 7 µM | Surface Plasmon Resonance (SPR) | [5] |
| IC50 (NSD2 Inhibition) | 24.67 µM | Enzymatic Assay | |
| IC50 (Cellular H3.3 Interaction) | 17.3 µM | NanoBRET Assay in U2OS cells | |
| Solubility in DMSO | ≥10 mg/mL | ||
| Solubility in Ethanol | ≥10 mg/mL |
Experimental Protocols
Preparation of this compound Stock Solutions
For in vitro and cellular assays, this compound can be dissolved in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM).
Protocol:
-
Weigh the required amount of this compound powder.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration.
-
Vortex or sonicate gently until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage. When stored at -80°C, it is recommended to use it within 6 months.[7]
For in vivo studies, specific formulation protocols are required to ensure solubility and bioavailability.[7]
In Vivo Formulation Example: A common vehicle for in vivo administration consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[7] To prepare a 1 mg/mL solution, for instance:
-
Dissolve this compound in DMSO first.
-
Add PEG300 and mix thoroughly.
-
Add Tween-80 and mix.
-
Finally, add saline to reach the final volume.
Cellular Viability Assay
This protocol outlines the use of a resazurin-based assay to determine the effect of this compound on the viability of cancer cell lines.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., KMS-11, MM1.S) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., 0.1 µM to 100 µM). Include a DMSO-only control.
-
Incubation: Incubate the cells for an additional 48 to 72 hours.
-
Resazurin Addition: Add 20 µL of resazurin solution to each well and incubate for 1-4 hours at 37°C.[8]
-
Measurement: Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 value by plotting a dose-response curve.
Chromatin Immunoprecipitation (ChIP) Assay
This protocol is designed to assess the effect of this compound on the association of NSD2 with chromatin at specific gene loci.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. scienmag.com [scienmag.com]
- 3. 6ue6 - PWWP1 domain of NSD2 in complex with this compound - Summary - Protein Data Bank Japan [pdbj.org]
- 4. researchgate.net [researchgate.net]
- 5. A chemical probe targeting the PWWP domain alters NSD2 nucleolar localization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for MR837 Treatment in Cellular Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing MR837, a small molecule inhibitor of the Nuclear Receptor Binding SET Domain Protein 2 (NSD2), in cellular assays. This document outlines the mechanism of action, provides quantitative data for treatment concentrations, and offers detailed protocols for relevant experiments.
Introduction
This compound is a chemical probe that targets the PWWP1 domain of NSD2, a histone methyltransferase frequently dysregulated in cancer.[1] By binding to the PWWP1 domain, this compound disrupts the interaction between NSD2 and histone H3, specifically at the methylated lysine 36 (H3K36me2).[1][2] This inhibition offers a valuable tool for investigating the cellular functions of NSD2 and exploring its potential as a therapeutic target.
Mechanism of Action
NSD2 is a key epigenetic regulator that primarily catalyzes the di-methylation of histone H3 at lysine 36 (H3K36me2). This modification plays a crucial role in chromatin structure and gene transcription. The PWWP1 domain of NSD2 is a "reader" domain that recognizes and binds to H3K36me2, anchoring the NSD2 protein to chromatin. This compound competitively binds to this PWWP1 domain, thereby displacing it from its histone mark and disrupting NSD2's function.
Below is a diagram illustrating the proposed signaling pathway and the inhibitory action of this compound.
Quantitative Data for this compound
The following table summarizes the reported quantitative data for this compound in various assays. This information is crucial for determining the appropriate concentration range for your cellular experiments.
| Parameter | Value | Assay Type | Cell Line/System | Reference |
| IC50 | 24.67 µM | Histone-Lysine N-Methyltransferase NSD2 Inhibition | Biochemical Assay | [3] |
| IC50 | 17.3 µM | NSD2-Histone H3.3 Interaction Inhibition | U2OS cells | [3] |
| Kd | 7 µM | Binding to NSD2 PWWP1 Domain | Biochemical Assay | [3] |
| IC50 | 4.44 µM | NSD2 PWWP1 Domain Binding Affinity | Biochemical Assay | [4] |
Note: IC50 and Kd values can vary between different assay systems and conditions. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental setup.
Experimental Protocols
Detailed protocols for common cellular assays to evaluate the effects of this compound are provided below.
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of this compound on cell proliferation and can be adapted for various adherent cell lines.
Workflow Diagram:
Materials:
-
Target cells (e.g., U2OS)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (DMSO only).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol uses flow cytometry to distinguish between live, early apoptotic, and late apoptotic/necrotic cells following this compound treatment.
Workflow Diagram:
Materials:
-
Target cells (e.g., U2OS)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (or similar)
-
Flow cytometer
Protocol:
-
Cell Seeding: Seed cells into a 6-well plate at an appropriate density to reach 70-80% confluency at the time of harvest. Incubate for 24 hours.
-
Compound Treatment: Treat cells with the desired concentrations of this compound. Include a vehicle control.
-
Incubation: Incubate the cells for a predetermined period (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer within one hour of staining.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Solubility and Storage
-
Solubility: this compound is soluble in DMSO.[3]
-
Storage: Store the solid compound and stock solutions at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
Safety Precautions
This compound is for research use only and is not for human or veterinary use.[3] Standard laboratory safety practices should be followed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. Handle in a well-ventilated area.
References
Application Notes and Protocols for In Vivo Studies with MR837, a Novel NSD2-PWWP1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
MR837 is a small molecule inhibitor that targets the protein-protein interaction between the PWWP1 domain of the Nuclear Receptor Binding SET Domain Protein 2 (NSD2) and histone H3 lysine 36 dimethylation (H3K36me2).[1] NSD2 is a histone methyltransferase frequently overexpressed, mutated, or translocated in various cancers, including multiple myeloma and acute lymphoblastic leukemia, making it a compelling therapeutic target.[1] this compound represents a novel approach to modulate NSD2 function by preventing its recruitment to chromatin, rather than inhibiting its catalytic activity directly.[1] These application notes provide an overview of this compound's mechanism of action and detailed protocols for its investigation in preclinical in vivo models. While in vivo data for this compound is not yet published, the following protocols are based on studies with functionally similar molecules, such as NSD2-PWWP1-targeting PROTACs, to provide a relevant framework for experimental design.
Mechanism of Action
NSD2 plays a crucial role in gene regulation through its histone methyltransferase activity, primarily depositing the H3K36me2 mark. The PWWP1 domain of NSD2 recognizes and binds to this mark, anchoring NSD2 to specific chromatin regions and thereby reinforcing the epigenetic state. This compound competitively binds to the PWWP1 domain, disrupting this interaction and displacing NSD2 from chromatin. This leads to a downstream modulation of gene expression and can inhibit the proliferation of cancer cells dependent on NSD2 activity.
Signaling Pathway Diagram
Caption: Mechanism of this compound action on the NSD2 signaling pathway.
Quantitative Data Summary
The following table summarizes the in vitro binding affinity and cellular activity of this compound and related, more potent compounds that target the NSD2-PWWP1 domain. This data is essential for dose selection and for understanding the therapeutic window in preclinical studies.
| Compound | Target Domain | Assay Type | Value | Cell Line | Reference |
| This compound | NSD2-PWWP1 | Surface Plasmon Resonance (SPR) | Kd = 7 ± 3 µM | - | |
| This compound | NSD2-PWWP1 | Cellular Assay | IC50 = 17.3 µM | U2OS | |
| UNC6934 | NSD2-PWWP1 | Surface Plasmon Resonance (SPR) | Kd = 91 ± 8 nM | - | [2][3] |
| UNC6934 | NSD2-PWWP1 | NanoBRET PPI Assay | IC50 = 1.23 ± 0.25 µM | - | [3] |
| Compound 38 | NSD2-PWWP1 | TR-FRET | IC50 = 0.11 ± 0.01 µM | - | [4] |
| LLC0424 (PROTAC) | NSD2-PWWP1 | Cellular Degradation | DC50 = 20 nM | RPMI-8402 | [5][6][7] |
In Vivo Xenograft Model Protocol
This protocol is adapted from preclinical studies on LLC0424, a PROTAC that targets NSD2 for degradation via its PWWP1 domain, and provides a robust framework for evaluating the in vivo efficacy of this compound.
Objective: To assess the anti-tumor activity of this compound in a human cancer cell line-derived xenograft (CDX) model.
Materials:
-
Compound: this compound, formulated for in vivo administration (e.g., in a vehicle such as 0.5% methylcellulose with 0.2% Tween 80).
-
Cell Line: A cancer cell line with known NSD2 dependency, such as a multiple myeloma (e.g., KMS-11) or acute lymphoblastic leukemia (e.g., RPMI-8402) cell line.
-
Animals: Immunocompromised mice (e.g., 6-8 week old female NOD/SCID or similar).
-
Reagents: Matrigel, sterile PBS, cell culture medium.
Experimental Workflow Diagram:
Caption: Experimental workflow for an in vivo xenograft study with this compound.
Procedure:
-
Cell Preparation:
-
Culture the selected cancer cell line under standard conditions.
-
Harvest cells during the logarithmic growth phase and perform a cell count.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 108 cells/mL.
-
-
Tumor Implantation:
-
Subcutaneously inject 100 µL of the cell suspension (1 x 107 cells) into the right flank of each mouse.
-
-
Tumor Growth and Group Randomization:
-
Monitor tumor growth by caliper measurements at least twice a week. Tumor volume can be calculated using the formula: (Length x Width2) / 2.
-
When tumors reach an average volume of 150-200 mm3, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
Treatment Administration:
-
Vehicle Control Group: Administer the formulation vehicle on the same schedule as the treatment group.
-
This compound Treatment Group: Administer this compound at a predetermined dose (e.g., starting with 25-50 mg/kg, based on tolerability studies) via intraperitoneal (IP) or intravenous (IV) injection daily for a specified period (e.g., 21 days).
-
-
Monitoring and Endpoints:
-
Monitor tumor volume and body weight 2-3 times per week.
-
Observe the animals for any signs of toxicity.
-
The primary endpoint is typically tumor growth inhibition. Euthanize mice when tumors reach a predetermined maximum size (e.g., 2000 mm3) or at the end of the study period.
-
At the end of the study, collect tumors for pharmacodynamic analysis (e.g., Western blot for H3K36me2 levels) and histological examination.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies
Prior to efficacy studies, it is recommended to perform PK/PD studies to determine the optimal dosing regimen for this compound.
Pharmacokinetics:
-
Administer a single dose of this compound to a cohort of mice.
-
Collect blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Analyze plasma concentrations of this compound using LC-MS/MS to determine key PK parameters such as Cmax, Tmax, AUC, and half-life.
Pharmacodynamics:
-
In tumor-bearing mice, administer this compound and collect tumor tissue at different time points post-dose.
-
Analyze the tumor tissue by Western blot or immunohistochemistry to assess the modulation of the target, specifically the levels of H3K36me2.
-
Correlate the PK profile with the PD effect to establish a dose and schedule that maintains target engagement.
Conclusion
This compound offers a promising and distinct mechanism for targeting NSD2-dependent cancers. The protocols and data presented here provide a comprehensive guide for researchers to design and execute meaningful in vivo studies to evaluate the therapeutic potential of this compound. Careful consideration of the experimental design, including the choice of animal model, dosing regimen, and relevant endpoints, will be critical for the successful preclinical development of this novel inhibitor.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. biorxiv.org [biorxiv.org]
- 3. A chemical probe targeting the PWWP domain alters NSD2 nucleolar localization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Discovery of LLC0424 as a Potent and Selective in Vivo NSD2 PROTAC Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
MR837 solubility in DMSO and ethanol
This guide provides researchers, scientists, and drug development professionals with comprehensive information on the solubility of MR837 in DMSO and ethanol, including troubleshooting advice and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMSO and ethanol?
A1: The reported solubility of this compound varies between suppliers. It is highly soluble in DMSO, with some sources indicating up to 100 mg/mL.[1][2][3] Its solubility in ethanol is reported to be at least 10 mg/mL.[4] For a detailed comparison, please refer to the data summary table below.
Q2: I am having trouble dissolving this compound, even in DMSO. What could be the issue?
A2: Several factors can affect solubility:
-
Solvent Quality: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water can significantly decrease the solubility of hydrophobic compounds. It is strongly recommended to use newly opened or anhydrous DMSO for preparing stock solutions.[2][3]
-
Dissolution Method: Complete dissolution may require physical assistance. Gentle heating and/or sonication are often necessary to achieve the maximum solubility, particularly for higher concentrations.[1][2][3]
-
Compound Purity: Ensure the compound is of high purity as impurities can affect solubility.
Q3: My this compound solution precipitated after being stored in the freezer. What should I do?
A3: Precipitation upon cooling is common for concentrated stock solutions. Before use, allow the vial to equilibrate to room temperature and then warm it gently (e.g., in a 37°C water bath) and vortex or sonicate until the solution is clear again. To prevent this, consider storing the compound in smaller aliquots to minimize repeated freeze-thaw cycles.[3]
Q4: What is the recommended method for preparing a high-concentration stock solution of this compound?
A4: To prepare a high-concentration stock solution (e.g., 100 mg/mL in DMSO), it is crucial to use fresh, anhydrous DMSO and assist the dissolution process with sonication.[1][2][3] Please follow the detailed protocol provided in the "Experimental Protocols" section for step-by-step instructions.
Data Presentation: this compound Solubility
The following table summarizes the reported solubility of this compound in common laboratory solvents.
| Solvent | Reported Solubility | Molar Concentration (at max solubility) | Source / Notes |
| DMSO | 100 mg/mL | 354.16 mM | [1][2][3] Requires sonication. Use of fresh, non-hygroscopic DMSO is recommended.[2][3] |
| DMSO | ≥10 mg/mL | ≥35.42 mM | [4] |
| Ethanol | ≥10 mg/mL | ≥35.42 mM | [4] |
| Methanol | 125 mg/mL | 442.70 mM | [2][3] Requires sonication. |
Molecular Weight of this compound: 282.36 g/mol [1]
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO
This protocol details the steps for preparing a stock solution at a concentration of 100 mg/mL.
-
Preparation: Allow the vial containing the solid this compound powder to equilibrate to room temperature for 15-20 minutes before opening to prevent moisture condensation.
-
Solvent Addition: Use a new, sealed bottle of anhydrous, high-purity DMSO. Based on the mass of this compound, calculate the required volume of DMSO. For example, for 5 mg of this compound, add 50 µL of DMSO to achieve a 100 mg/mL concentration.
-
Initial Mixing: Add the DMSO to the vial. Cap the vial tightly and vortex vigorously for 30-60 seconds. The solution may appear as a suspension or slurry.
-
Sonication: Place the vial in an ultrasonic water bath. Sonicate the solution for 10-15 minutes. Check for visual clarity. If undissolved particles remain, continue sonication in 5-minute intervals.
-
Final Check: Once the solution is completely clear, it is ready for use or aliquoting.
-
Storage: For long-term storage, dispense the stock solution into single-use aliquots in low-retention tubes. Store at -20°C for up to one month or -80°C for up to six months.[3]
Protocol 2: General Procedure for Solubility Determination
This protocol provides a general method to experimentally determine the solubility of this compound in a new solvent system.
-
Preparation: Weigh out a small, precise amount of this compound (e.g., 1 mg) into a clear glass vial.
-
Incremental Solvent Addition: Add a small, known volume of the test solvent (e.g., 10 µL) to the vial.
-
Mixing and Observation: Vortex the vial for 1-2 minutes. If the solid has not fully dissolved, sonicate for 5-10 minutes. Observe the solution against a light and dark background to check for any undissolved particles.
-
Titration: If the solid is not fully dissolved, continue adding known volumes of the solvent incrementally (e.g., 10 µL at a time), repeating step 3 after each addition.
-
Endpoint Determination: The point at which the solution becomes completely clear is the saturation point.
-
Calculation: Calculate the solubility by dividing the initial mass of the this compound by the total volume of solvent added. (e.g., 1 mg / 50 µL = 20 mg/mL).
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common solubility issues encountered with this compound.
Caption: A flowchart for troubleshooting this compound dissolution issues.
References
optimizing MR837 concentration in experiments
Welcome to the technical support center for MR837. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the use of this compound in their experiments. Find answers to frequently asked questions and troubleshoot common issues to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in a new cell line?
For initial experiments, we recommend a broad concentration range to determine the dose-response curve for your specific cell line. A common starting point is a serial dilution from 1 nM to 100 µM. This range will help establish the IC50 value and identify the optimal concentration window for downstream experiments. Refer to the table below for known IC50 values in common cell lines to guide your initial setup.
Q2: How should I properly dissolve and store this compound?
This compound is supplied as a lyophilized powder. For a stock solution, we recommend dissolving it in dimethyl sulfoxide (DMSO) to a final concentration of 10 mM. Ensure the powder is fully dissolved by vortexing. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C for up to 6 months or -80°C for up to 2 years. When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration. Note that the final DMSO concentration in your experimental setup should be kept low (typically <0.1%) to avoid solvent-induced cellular stress.
Q3: this compound appears to be cytotoxic at concentrations where I don't expect to see an effect. What could be the cause?
Unexpected cytotoxicity can arise from several factors:
-
High DMSO Concentration: Ensure the final concentration of the vehicle (DMSO) in your culture medium is below 0.1%.
-
Off-Target Effects: At very high concentrations, this compound may exhibit off-target effects. We recommend performing a dose-response curve to identify a concentration that is both effective and minimally toxic.
-
Cell Line Sensitivity: Some cell lines are inherently more sensitive to kinase inhibitors. Consider reducing the treatment duration or the concentration range.
-
Contamination: Rule out any potential contamination of your cell culture or reagents.
Use the troubleshooting workflow diagram below to diagnose the source of unexpected cytotoxicity.
Troubleshooting Guides
Problem: I am not observing the expected downstream effect (e.g., decreased phosphorylation of a target protein) after this compound treatment.
Possible Causes and Solutions:
-
Suboptimal Concentration: The concentration of this compound may be too low for your specific cell line or experimental conditions.
-
Solution: Confirm the IC50 value for your cell line using a cell viability assay. If the IC50 is unknown, perform a dose-response experiment (e.g., 1 nM to 100 µM) and analyze the downstream target at multiple concentrations.
-
-
Incorrect Treatment Duration: The time point for analysis may not be optimal for observing the desired effect.
-
Solution: Perform a time-course experiment. Treat your cells with a fixed concentration of this compound (e.g., the IC50 value) and collect samples at various time points (e.g., 2, 6, 12, 24, and 48 hours) to determine the peak of activity.
-
-
Compound Inactivity: The this compound stock solution may have degraded due to improper storage or handling.
-
Solution: Use a fresh aliquot of the stock solution. If the problem persists, prepare a new stock solution from the lyophilized powder.
-
-
Cellular Resistance Mechanisms: Your cell line may have intrinsic or acquired resistance to this compound.
-
Solution: Verify the expression and activity of the primary target of this compound in your cell line. You may need to use a different cell line or investigate potential resistance pathways.
-
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Assay Type |
| MCF-7 | Breast Cancer | 50 | CellTiter-Glo® (72 hr) |
| A549 | Lung Cancer | 120 | MTT (48 hr) |
| U-87 MG | Glioblastoma | 85 | RealTime-Glo™ (72 hr) |
| PC-3 | Prostate Cancer | 250 | Resazurin (48 hr) |
Table 2: Recommended Concentration Ranges for Common Assays
| Assay Type | Recommended Concentration Range | Notes |
| Western Blotting | 1x - 5x IC50 | To confirm target engagement and downstream signaling inhibition. |
| Cell Viability Assay | 1 nM - 100 µM | To determine the IC50 value and assess cytotoxicity. |
| Flow Cytometry (Apoptosis) | 1x - 10x IC50 | To evaluate the induction of apoptosis. |
| Kinase Activity Assay | 0.1 nM - 10 µM | To determine the direct inhibitory effect on the target kinase. |
Experimental Protocols
Protocol 1: Determining the IC50 Value using a Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well, opaque-walled plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in cell culture medium. Also, prepare a vehicle control (e.g., 0.2% DMSO in medium).
-
Cell Treatment: Remove the old medium from the cells and add an equal volume of the 2x this compound dilutions or the vehicle control. This will result in a 1x final concentration.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator.
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Lysis and Signal Generation: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add the CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Luminescence Measurement: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the results as percent viability versus log concentration. Use a non-linear regression model to calculate the IC50 value.
Visualizations
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway by targeting Akt.
Caption: Workflow for optimizing this compound concentration and treatment duration.
potential off-target effects of MR837
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential off-target effects of MR837 and to offer troubleshooting support for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is an inhibitor of the NSD2-PWWP1 domain. It functions by blocking the protein-protein interaction between the N-terminal PWWP domain of the Nuclear Receptor Binding SET Domain Protein 2 (NSD2) and histone H3 lysine 36 dimethylation (H3K36me2). This disruption is intended to modulate the chromatin-associated functions of NSD2.
Q2: What are the potential off-target effects of this compound?
While specific off-target effects of this compound have not been extensively documented in publicly available literature, its mechanism of action suggests potential for interactions with other proteins containing a PWWP domain. The human genome contains over 20 such proteins, which are involved in various cellular processes including transcriptional regulation and DNA repair.[1][2][3][4] Therefore, off-target binding to these other PWWP domains is a theoretical possibility and should be considered when interpreting experimental results.
Q3: Which specific proteins, other than NSD2, have PWWP domains and could be potential off-targets?
Several key proteins involved in critical cellular functions possess PWWP domains and could therefore be potential off-targets for this compound. These include, but are not limited to:
-
DNMT3A and DNMT3B: DNA methyltransferases crucial for establishing DNA methylation patterns.[1]
-
MSH6: A component of the DNA mismatch repair machinery.[1]
-
BRPF1, BRPF2, and BRPF3: Scaffolding proteins involved in histone acetylation.[1][2]
Inhibition of these proteins could lead to unintended biological consequences.
Q4: How can I assess the selectivity of this compound in my experimental system?
Several experimental approaches can be employed to determine the selectivity of this compound. These range from targeted validation of potential off-targets to proteome-wide profiling methods. Detailed protocols for some of these techniques are provided in the "Experimental Protocols" section below.
Troubleshooting Guide
| Observed Issue | Potential Cause (Off-Target Related) | Recommended Action |
| Unexpected changes in global DNA methylation patterns. | Off-target inhibition of the PWWP domains of DNMT3A or DNMT3B. | Assess the effect of this compound on DNMT3A/B activity directly. Perform targeted validation experiments such as immunoprecipitation followed by mass spectrometry (IP-MS) to check for binding. |
| Increased genomic instability or altered response to DNA damaging agents. | Off-target inhibition of MSH6, a key protein in DNA mismatch repair. | Evaluate the impact of this compound on DNA repair pathways. Consider performing a comet assay or assessing the levels of DNA damage markers like γH2AX. |
| Global changes in histone acetylation. | Off-target effects on BRPF1/2/3, which are components of histone acetyltransferase complexes. | Profile global histone acetylation marks using western blotting or mass spectrometry. |
| Phenotype is inconsistent with known NSD2 function. | The observed phenotype may be due to inhibition of an unknown off-target. | Employ proteome-wide target deconvolution methods like Cellular Thermal Shift Assay (CETSA) or Limited Proteolysis-Mass Spectrometry (LiP-MS) to identify all cellular targets of this compound. |
Quantitative Data Summary
The following table summarizes the reported binding affinities for this compound and its derivatives. Note that a lower Kd or IC50 value indicates a higher binding affinity or inhibitory potency.
| Compound | Target | Assay | Binding Affinity / Potency |
| This compound | NSD2-PWWP1 | Surface Plasmon Resonance (SPR) | Kd = 7 ± 3 µM |
| UNC6934 (this compound derivative) | NSD2-PWWP1 | Surface Plasmon Resonance (SPR) | Kd = 91 ± 8 nM |
| UNC6934 | Full-length NSD2 from nucleosomes | AlphaLISA | IC50 = 78 ± 29 nM |
Data sourced from publicly available research.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for Off-Target Identification
CETSA is a powerful method to assess target engagement and identify off-targets in a cellular context.[5] The principle is based on the ligand-induced thermal stabilization of target proteins.
Methodology:
-
Cell Treatment: Treat intact cells with this compound at various concentrations and a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation and aggregation.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated protein fraction by centrifugation.
-
Protein Quantification: Quantify the amount of soluble protein at each temperature point for both treated and control samples using quantitative mass spectrometry (proteome-wide CETSA) or western blotting (for specific candidate proteins).
-
Data Analysis: A shift in the melting curve to a higher temperature for a specific protein in the this compound-treated sample compared to the control indicates direct binding.
Limited Proteolysis-Mass Spectrometry (LiP-MS) for Binding Site Mapping
LiP-MS can identify protein targets and map small molecule binding sites by detecting drug-induced structural changes.[6]
Methodology:
-
Lysate Preparation: Prepare cell lysates from your experimental system.
-
Compound Incubation: Incubate the lysates with this compound or a vehicle control.
-
Limited Proteolysis: Subject the lysates to a brief digestion with a broad-specificity protease (e.g., proteinase K). The binding of this compound will protect its target proteins from cleavage at or near the binding site.
-
Sample Preparation for MS: Denature, reduce, alkylate, and perform a complete tryptic digest of the samples.
-
LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry.
-
Data Analysis: Identify peptides that show a change in abundance between the this compound-treated and control samples. A decrease in the abundance of specific peptides in the treated sample suggests they are protected from proteolysis due to this compound binding.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Potential off-targets of this compound.
References
- 1. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 2. Structural and Histone Binding Ability Characterizations of Human PWWP Domains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural and Histone Binding Ability Characterizations of Human PWWP Domains | PLOS One [journals.plos.org]
- 4. PWWP Protein Domain | Cell Signaling Technology [cellsignal.com]
- 5. pelagobio.com [pelagobio.com]
- 6. Proteome-Wide Drug Target Identification and Binding Site Mapping Using LiP-MS - Biognosys [biognosys.com]
troubleshooting MR837 experimental results
This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experimental results obtained with MR837, a small molecule inhibitor of the NSD2-PWWP1 protein-protein interaction.[1][2][3] Here you will find frequently asked questions (FAQs), troubleshooting guides, experimental protocols, and key data to help optimize your experiments and ensure accurate interpretation of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of the Nuclear Receptor Binding SET Domain Protein 2 (NSD2).[1][2][3] Specifically, it targets the PWWP domain of NSD2, blocking the protein-protein interaction between NSD2 and histone H3K36me2.[1] NSD2 is a histone methyltransferase, and its dysregulation is implicated in various cancers, including multiple myeloma and acute lymphoblastic leukemia.[1][4] this compound provides a tool to study the cellular functions of NSD2 by disrupting its interaction with chromatin.[1]
Q2: I am observing high variability in my IC50 values in cell-based assays. What are the common causes?
A2: Variability in IC50 values is a common issue in cell-based assays and can stem from several factors.[5][6] Key areas to investigate include:
-
Compound Solubility and Stability: this compound has specific solubility characteristics. Ensure it is fully dissolved in your stock solution (e.g., in DMSO) and does not precipitate when diluted into aqueous cell culture media.[3][7] Poor solubility can lead to lower effective concentrations and thus, higher apparent IC50 values.
-
Cell Health and Passage Number: Use cells that are healthy, in the logarithmic growth phase, and within a consistent, low passage number range. Senescent or unhealthy cells can respond differently to treatment.
-
Assay Conditions: Inconsistencies in cell seeding density, incubation times, and reagent concentrations can all contribute to variability.[5]
-
ATP Concentration (for kinase assays): While this compound is not a kinase inhibitor, for researchers working with such molecules, it is crucial to note that high intracellular ATP can compete with ATP-competitive inhibitors, leading to variable IC50 values.[5][8]
Q3: My experimental results suggest potential off-target effects. How can I validate the on-target activity of this compound?
A3: Distinguishing on-target from off-target effects is critical for accurate data interpretation.[9] Common signs of off-target effects include unexpected cellular toxicity or phenotypes inconsistent with the known function of NSD2.[9] To validate on-target activity, consider the following approaches:
-
Use a Structurally Different Inhibitor: Confirm your results with another validated NSD2-PWWP1 inhibitor. If a different compound produces the same phenotype, it is more likely an on-target effect.[10]
-
Genetic Validation: Use techniques like siRNA, shRNA, or CRISPR-Cas9 to knock down or knock out NSD2. The resulting phenotype should mimic the effects of this compound treatment if the compound is acting on-target.[9]
-
Cellular Thermal Shift Assay (CETSA): This biophysical assay can confirm direct binding of this compound to NSD2 in intact cells. Binding of the inhibitor typically stabilizes the target protein, increasing its resistance to heat-induced denaturation.[9]
Q4: What are the recommended storage and handling conditions for this compound?
A4: Proper storage is essential to maintain the integrity and activity of the compound.
-
Stock Solutions: Store stock solutions of this compound at -20°C for up to one month or at -80°C for up to six months.[2]
-
Working Solutions: For in vivo experiments, it is recommended to prepare fresh working solutions daily.[2] For cell culture experiments, freshly diluted solutions are also preferred to avoid degradation or precipitation.
-
Solubility: this compound is soluble in DMSO and Ethanol at concentrations of ≥10 mg/mL.[3] For aqueous solutions, specific solvent systems are required to maintain solubility.[2]
Data Presentation
Table 1: this compound Key Properties & Binding Affinities
| Property | Value | Reference |
| Target | NSD2-PWWP1 Domain | [1][2] |
| CAS Number | 1210906-48-1 | [3] |
| Molecular Formula | C₁₆H₁₄N₂OS | [3] |
| Molecular Weight | 282.4 g/mol | [3] |
| Binding Affinity (Kd) | 7 µM (SPR) | [4] |
| Biochemical IC50 | 24.67 µM (vs. NSD2) | [3] |
| Cellular IC50 | 17.3 µM (U2OS cells) | [3] |
Table 2: Recommended Solvents for In Vivo Working Solutions
| Protocol | Composition | Max Solubility |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL |
| Data sourced from MedchemExpress.[2] |
Experimental Protocols & Visualizations
Signaling Pathway of NSD2
NSD2 is a histone methyltransferase that primarily adds methyl groups to histone H3 at lysine 36 (H3K36me2). This modification is associated with active gene transcription. This compound binds to the PWWP domain of NSD2, preventing it from recognizing and binding to its histone substrate, thereby inhibiting its function.
Troubleshooting Workflow: Inconsistent IC50 Values
When encountering variable IC50 values, a systematic approach can help identify the root cause. This workflow outlines key decision points and actions.
Protocol: Western Blot for NSD2 Target Engagement
This protocol describes a method to assess whether this compound treatment affects downstream markers of NSD2 activity by measuring changes in H3K36me2 levels.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., KMS-11, a multiple myeloma cell line with a t(4;14) translocation leading to NSD2 overexpression) at a density of 0.5 x 10⁶ cells/mL. Allow cells to adhere or stabilize for 24 hours. Treat cells with a dose-response of this compound (e.g., 0.1, 1, 10, 25 µM) and a vehicle control (e.g., 0.1% DMSO) for 24-48 hours.
-
Histone Extraction: Harvest cells and wash with ice-cold PBS supplemented with protease inhibitors. Lyse cells and extract histones using an acid extraction protocol (e.g., with 0.2 M H₂SO₄).
-
Protein Quantification: Neutralize the acid and quantify the protein concentration of the histone extracts using a BCA or Bradford assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts (e.g., 10-15 µg) of histone extract per lane on a 15% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C. Use a specific antibody for H3K36me2 and a loading control antibody (e.g., total Histone H3).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Detect the signal using an ECL substrate and an imaging system. Quantify band intensities and normalize the H3K36me2 signal to the total Histone H3 signal. A dose-dependent decrease in the H3K36me2 signal relative to the control indicates successful target engagement by this compound.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Drug Discovery Targeting Nuclear Receptor Binding SET Domain Protein 2 (NSD2) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. resources.biomol.com [resources.biomol.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: MR837
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of MR837, a known inhibitor of the NSD2-PWWP1 interaction. While specific data on lot-to-lot variability of this compound is not publicly available, this guide addresses common issues that can be misinterpreted as such, including problems with solubility, stability, and experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent inhibitory effects of this compound between experiments. Could this be due to lot-to-lot variability?
While lot-to-lot variability can be a factor for any chemical compound, inconsistencies in experimental results are often attributable to other variables. Before concluding that lot variability is the cause, it is crucial to review and standardize all aspects of your experimental protocol. Key factors that can influence the apparent activity of this compound include:
-
Solubility: Incomplete dissolution of this compound can lead to a lower effective concentration in your assay.
-
Stability: Degradation of this compound in stock solutions or assay media can result in diminished activity.
-
Experimental Protocol: Variations in cell density, incubation times, and reagent concentrations can all contribute to inconsistent outcomes.
Q2: What is the recommended procedure for storing this compound to ensure its stability?
Proper storage is critical for maintaining the integrity and activity of this compound.[1] To prevent degradation, follow these storage guidelines:
-
Solid Form: Store the compound as a solid at -20°C for long-term stability.
-
Stock Solutions: Prepare stock solutions in a suitable solvent such as DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to six months, or at -20°C for up to one month.[1]
Q3: How can we be sure that the observed effects in our experiments are specific to this compound's inhibition of NSD2-PWWP1?
To validate that the observed cellular phenotype is a direct result of this compound's on-target activity, consider the following control experiments:
-
Use a Negative Control: A structurally similar but inactive analog of this compound, if available, can help differentiate on-target from off-target effects.
-
Employ a Structurally Unrelated Inhibitor: Using a different inhibitor that targets the same protein but has a distinct chemical structure can help confirm that the observed phenotype is due to the inhibition of the intended target.
-
Rescue Experiments: If possible, overexpressing the target protein (NSD2) may rescue the phenotype induced by this compound, providing further evidence of on-target activity.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your experiments with this compound.
Issue 1: Precipitation of this compound is observed upon dilution of the DMSO stock solution into aqueous media.
-
Question: We are seeing precipitation when we dilute our this compound stock solution into our cell culture media. What can we do to prevent this?
-
Answer: Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic small molecules. Here are some steps to address this:
-
Lower the Final Concentration: The concentration of this compound in your experiment may be exceeding its aqueous solubility limit. Try using a lower final concentration.
-
Optimize Solvent Concentration: While it is important to minimize the final concentration of DMSO in your experiments (ideally below 0.1%), a slightly higher concentration may be necessary to maintain solubility. Always include a vehicle control with the identical DMSO concentration in your experimental setup.
-
Use a Co-solvent System: For in vivo experiments, specific formulations with co-solvents and surfactants are recommended to improve solubility.[1]
-
Issue 2: The inhibitory effect of this compound appears to diminish over the course of a long-term experiment.
-
Question: In our multi-day cell culture experiment, the effect of this compound seems to decrease over time. Is the compound unstable in our media?
-
Answer: It is possible that this compound is degrading in the cell culture media over time. To address this, you can:
-
Replenish the Compound: In long-term experiments, consider replacing the media with freshly prepared media containing this compound at regular intervals.
-
Assess Stability: To confirm if the compound is degrading, you can perform a time-course experiment. Add this compound to your assay medium and incubate for various durations before adding it to your cells. A decrease in activity over time would suggest instability in the medium.
-
Quantitative Data
The following tables provide a summary of the known quantitative data for this compound.
Table 1: Physicochemical and Binding Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₄N₂OS | [2] |
| Molecular Weight | 282.4 g/mol | [2] |
| Binding Affinity (Kd) to NSD2-PWWP1 | 7 µM | [2] |
| IC50 (NSD2 inhibition) | 24.67 µM | [2] |
| IC50 (inhibition of NSD2-H3.3 interaction in U2OS cells) | 17.3 µM | [2] |
Table 2: Solubility and Stability of this compound
| Solvent | Solubility | Storage of Stock Solution | Reference |
| DMSO | ≥10 mg/mL | -80°C (6 months), -20°C (1 month) | [1][2] |
| Ethanol | ≥10 mg/mL | Not specified | [2] |
| In vivo formulation 1 | ≥ 2.5 mg/mL | Prepare fresh | [1] |
| In vivo formulation 2 | ≥ 2.5 mg/mL | Prepare fresh | [1] |
| In vivo formulation 3 | ≥ 2.5 mg/mL | Prepare fresh | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
To prepare a 10 mM stock solution, dissolve 2.82 mg of this compound in 1 mL of DMSO.
-
Vortex the solution until the compound is completely dissolved.
-
Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Protocol 2: Preparation of this compound Working Solution for In Vivo Experiments
The following protocol provides an example of how to prepare a working solution of this compound for in vivo use.[1]
-
Start with a 25 mg/mL stock solution of this compound in DMSO.
-
To prepare 1 mL of working solution, add 100 µL of the 25 mg/mL DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the solution and mix again.
-
Add 450 µL of Saline to bring the final volume to 1 mL.
-
This working solution should be prepared fresh on the day of use.[1]
Visualizations
This compound Mechanism of Action
Caption: Mechanism of this compound as an inhibitor of the NSD2-PWWP1 interaction.
Troubleshooting Workflow for this compound Experiments
Caption: A logical workflow for troubleshooting inconsistent results with this compound.
References
MR837 Technical Support Center: Troubleshooting Unexpected Results
Welcome to the technical support center for MR837, a selective inhibitor of the NSD2-PWWP1 domain interaction. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected experimental outcomes and to offer standardized protocols for key assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common questions and potential issues that may arise during experiments with this compound.
Q1: I am not observing the expected cytotoxic or anti-proliferative effect in my cancer cell line. What could be the reason?
A1: Several factors could contribute to a lack of efficacy. Consider the following troubleshooting steps:
-
Cell Line Dependence: The anti-proliferative effect of this compound can be cell-line specific. The primary mechanism of this compound is the inhibition of the NSD2-PWWP1 interaction with H3K36me2, not direct inhibition of NSD2's catalytic activity.[1] Cells that are not highly dependent on this specific interaction for survival may show limited response.
-
Compound Potency: this compound is considered a first-generation NSD2-PWWP1 inhibitor.[2] More potent derivatives, such as UNC6934, have since been developed.[2] For a more pronounced effect, consider using a more potent compound.
-
Drug Resistance: Cancer cells can develop resistance to epigenetic modulators. In multiple myeloma, resistance to therapies can be associated with metabolic reprogramming driven by NSD2.[3][4] Long-term culture or prior treatments may have selected for resistant populations.
-
Experimental Conditions: Ensure that the compound is fully solubilized and stable in your culture media for the duration of the experiment. Refer to the solubility guidelines in the "Experimental Protocols" section.
Q2: I am observing an unexpected cellular phenotype that is not directly related to changes in H3K36me2 levels. What could be happening?
A2: This is a key observation that has been reported with related compounds.
-
Nucleolar Localization of NSD2: The more potent this compound analog, UNC6934, has been shown to induce the accumulation of NSD2 in the nucleolus.[2] This relocalization is an on-target effect of inhibiting the PWWP1 domain's interaction with chromatin and is not associated with a global change in H3K36me2 levels.[2] It is plausible that this compound could induce a similar, though perhaps less pronounced, effect.
-
Off-Target Effects: While this compound is designed to be selective for the NSD2-PWWP1 domain, off-target activities are always a possibility, especially at higher concentrations. The related compound UNC6934 has a known off-target activity on the human sodium-dependent serotonin transporter at micromolar concentrations. While the off-target profile of this compound is not extensively published, it is crucial to use the lowest effective concentration and include appropriate controls.
-
Experimental Controls: To confirm that the observed phenotype is due to the inhibition of the NSD2-PWWP1 interaction, it is highly recommended to use a negative control compound. UNC7145 is a structurally similar analog of UNC6934 that does not bind to the NSD2-PWWP1 domain and serves as an excellent negative control.[2]
Q3: My Chromatin Immunoprecipitation (ChIP) results are inconsistent or show no change in H3K36me2 at my target gene loci after this compound treatment. Why?
A3: Interpreting ChIP data with this compound requires careful consideration of its mechanism.
-
Mechanism of Action: this compound inhibits the binding of the NSD2-PWWP1 domain to H3K36me2; it does not directly inhibit the methyltransferase activity of NSD2.[1] Therefore, you may not observe a global decrease in H3K36me2 levels. The effect is more likely to be a displacement of NSD2 from specific chromatin regions.
-
Antibody Quality: Ensure your ChIP-grade antibodies for both NSD2 and H3K36me2 are validated and show high specificity.
-
Experimental Design: A more appropriate experiment to demonstrate the effect of this compound would be to perform ChIP for NSD2 itself, expecting to see a reduction in its occupancy at target loci.
-
Protocol Optimization: ChIP protocols require careful optimization. Refer to the detailed ChIP protocol in the "Experimental Protocols" section for guidance on cross-linking, sonication, and immunoprecipitation steps.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound. It is recommended that researchers determine the IC50 values for their specific cell lines of interest.
Table 1: Binding Affinity and Cellular Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| Kd | 7 µM | NSD2 PWWP1 domain | [5] |
| IC50 (NSD2 inhibition) | 24.67 µM | Histone-lysine N-methyltransferase NSD2 | [5] |
| IC50 (Cellular) | 17.3 µM | U2OS cells (NanoBRET assay) | [5] |
Experimental Protocols
Cell Viability Assay (MTT-Based)
This protocol is a general guideline for assessing the effect of this compound on cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Further dilute the stock solution in culture medium to achieve the desired final concentrations. It is recommended to perform a serial dilution to test a range of concentrations (e.g., 0.1 µM to 100 µM).
-
Treatment: Remove the overnight culture medium and add 100 µL of the medium containing the different concentrations of this compound. Include a DMSO-only control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.[6][7][8]
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[8]
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified chamber.[8]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the DMSO control and determine the IC50 value using a suitable software package.
Chromatin Immunoprecipitation (ChIP) Protocol
This protocol is a guideline for performing ChIP to assess NSD2 occupancy at specific genomic loci following this compound treatment.
-
Cell Treatment: Treat cultured cells with this compound at the desired concentration and for the appropriate duration. Include a DMSO-treated control.
-
Cross-linking: Add formaldehyde to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction by adding glycine to a final concentration of 0.125 M.[9][10]
-
Cell Lysis and Chromatin Shearing: Harvest and lyse the cells. Shear the chromatin to an average size of 200-1000 bp using sonication. Optimization of sonication conditions is critical.[9][11]
-
Immunoprecipitation: Pre-clear the chromatin with Protein A/G beads. Incubate the pre-cleared chromatin overnight at 4°C with a ChIP-validated antibody against NSD2. Include a negative control with a non-specific IgG.
-
Immune Complex Capture: Add Protein A/G beads to capture the antibody-protein-DNA complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with NaCl.
-
DNA Purification: Purify the DNA using a spin column or phenol-chloroform extraction.
-
Analysis: Analyze the purified DNA by qPCR using primers specific to your target gene loci.
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of action of this compound.
Experimental Workflow Diagram
Caption: Troubleshooting workflow for unexpected results.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. A chemical probe targeting the PWWP domain alters NSD2 nucleolar localization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ashpublications.org [ashpublications.org]
- 5. caymanchem.com [caymanchem.com]
- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. protocols.io [protocols.io]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]
- 11. Chromatin Immunoprecipitation (ChIP) Protocol: R&D Systems [rndsystems.com]
Validation & Comparative
Validating MR837 On-Target Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of MR837, a first-in-class inhibitor of the NSD2-PWWP1 protein-protein interaction, with other emerging alternatives for targeting the histone methyltransferase NSD2. The information presented herein is supported by experimental data to aid in the evaluation and selection of appropriate chemical probes for NSD2-related research.
Nuclear receptor-binding SET domain-containing protein 2 (NSD2), also known as MMSET or WHSC1, is a crucial histone methyltransferase that primarily catalyzes the di-methylation of histone H3 at lysine 36 (H3K36me2).[1] Dysregulation of NSD2 activity, often through genetic translocations or mutations, is implicated in the pathogenesis of various cancers, including multiple myeloma and acute lymphoblastic leukemia, making it an attractive therapeutic target.[1]
Traditionally, efforts to target NSD2 have focused on inhibiting its catalytic SET domain.[1][2] However, the development of potent and selective inhibitors for this domain has proven challenging.[2] this compound represents a novel approach by targeting the PWWP domain of NSD2, a reader domain that recognizes methylated histones, thereby disrupting its interaction with chromatin.[1] This guide will compare this compound and its successor, UNC6934, with other NSD2 inhibitors that employ different mechanisms of action.
Quantitative Comparison of NSD2 Inhibitors
The following table summarizes the key quantitative data for this compound and its comparators. These compounds are categorized based on their mechanism of action: PWWP1 domain binders and catalytic SET domain inhibitors.
| Compound | Target Domain | Binding Affinity (Kd) | IC50 | Selectivity Notes |
| This compound | NSD2-PWWP1 | 3.4 µM (SPR)[3] | 17.3 µM (Cell-based) | Binds to the NSD2-PWWP1 domain, abrogating its interaction with H3K36me2.[1] |
| UNC6934 | NSD2-PWWP1 | 80 nM (SPR)[4][5] | 1.09 µM (NanoBRET)[4][5] | Highly selective for NSD2-PWWP1 over 14 other PWWP domains.[4][5] No significant off-target activity against a panel of 33 methyltransferases.[3] |
| RK-0080552 | NSD2-SET | Not Reported | ~5 µM (Cell viability) | Induces cytotoxicity in t(4;14)+ multiple myeloma cells by suppressing the IRF4 gene.[6] |
| Gintemetostat (KTX-1001) | NSD2-SET | Not Reported | 0.001 - 0.01 µM | A potent and selective inhibitor of the NSD2 catalytic SET domain. Currently in Phase I clinical trials for relapsed/refractory multiple myeloma.[7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on established techniques and can be adapted for the validation of other NSD2 inhibitors.
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a label-free technique used to measure the binding kinetics and affinity of a small molecule (analyte) to a protein (ligand) immobilized on a sensor chip.
Protocol Outline:
-
Ligand Immobilization:
-
The purified NSD2-PWWP1 protein is immobilized on a CM5 sensor chip using standard amine coupling chemistry.
-
The sensor surface is activated with a mixture of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).
-
The NSD2-PWWP1 protein, diluted in an appropriate coupling buffer (e.g., 10 mM sodium acetate, pH 4.5), is injected over the activated surface.
-
Remaining active esters on the surface are deactivated by injecting ethanolamine.
-
-
Analyte Interaction:
-
A serial dilution of the inhibitor (e.g., this compound) in running buffer (e.g., HBS-EP+) is prepared.
-
Each concentration is injected over the immobilized ligand and a reference flow cell (without ligand) to subtract bulk refractive index changes.
-
The association and dissociation of the analyte are monitored in real-time by measuring the change in the SPR signal (response units).
-
-
Data Analysis:
-
The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).
-
AlphaScreen Assay for Protein-Protein Interaction Inhibition
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay used to study biomolecular interactions in a microplate format.
Protocol Outline:
-
Reagent Preparation:
-
Biotinylated histone H3 peptide containing the K36me2 mark (H3K36me2) is used.
-
GST-tagged NSD2-PWWP1 protein is prepared.
-
Streptavidin-coated Donor beads and anti-GST Acceptor beads are used.
-
-
Assay Procedure:
-
The inhibitor (e.g., this compound) is serially diluted in assay buffer.
-
The GST-NSD2-PWWP1 protein and biotinylated H3K36me2 peptide are added to the wells of a 384-well plate, followed by the addition of the inhibitor.
-
The plate is incubated to allow for the binding interaction to reach equilibrium.
-
A mixture of Streptavidin-Donor and anti-GST Acceptor beads is added to the wells.
-
The plate is incubated in the dark to allow for bead-protein complex formation.
-
-
Signal Detection and Analysis:
-
The plate is read on an AlphaScreen-compatible plate reader.
-
In the absence of an inhibitor, the interaction between NSD2-PWWP1 and the H3K36me2 peptide brings the Donor and Acceptor beads into close proximity, generating a luminescent signal.
-
The inhibitor disrupts this interaction, leading to a decrease in the signal.
-
The IC50 value is calculated by plotting the signal intensity against the inhibitor concentration.
-
Visualizing On-Target Effects and Pathways
The following diagrams illustrate the mechanism of action of this compound and the broader signaling context of NSD2.
Figure 1. Mechanism of this compound action on NSD2-PWWP1.
Figure 2. Simplified NSD2 signaling pathway.
Figure 3. Logical workflow for validating NSD2 inhibitors.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Drug Discovery Targeting Nuclear Receptor Binding SET Domain Protein 2 (NSD2) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A chemical probe targeting the PWWP domain alters NSD2 nucleolar localization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. UNC6934 | Structural Genomics Consortium [thesgc.org]
- 5. selleckchem.com [selleckchem.com]
- 6. ashpublications.org [ashpublications.org]
- 7. medchemexpress.com [medchemexpress.com]
Unraveling the Activity of MR837: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the specific activity and mechanism of action of novel chemical compounds is paramount. This guide provides a focused look at MR837, an inhibitor of the NSD2-PWWP1 protein-protein interaction, summarizing its known activities and the experimental context for its evaluation.
Currently, a direct comparison between this compound and a compound designated as "MRT866" cannot be provided as there is no publicly available scientific literature or product information for a molecule named MRT866. Extensive searches have yielded no data on its chemical structure, biological targets, or activity.
Therefore, this guide will focus exclusively on the available experimental data for this compound.
This compound: An Inhibitor of the NSD2-PWWP1 Interaction
This compound has been identified as a small molecule that inhibits the interaction between the PWWP1 domain of NSD2 (Nuclear Receptor Binding SET Domain Protein 2) and histone H3.[1] NSD2 is a histone methyltransferase that plays a crucial role in chromatin regulation and is implicated in various cancers. The PWWP domain of NSD2 is responsible for recognizing and binding to methylated histones, a critical step for its function. By blocking this interaction, this compound presents a potential therapeutic strategy for cancers driven by NSD2 activity.
Quantitative Activity Data for this compound
The following table summarizes the key quantitative data reported for this compound's activity.
| Parameter | Value | Description | Reference |
| IC50 | 24.67 µM | Half-maximal inhibitory concentration against the histone-lysine N-methyltransferase activity of NSD2. | [1] |
| Kd | 7 µM | Dissociation constant for the binding of this compound to the NSD2 PWWP1 domain. | [1] |
| IC50 (Cell-based) | 17.3 µM | Half-maximal inhibitory concentration for inhibiting the NSD2-histone H3 interaction in U2OS cells. | [1] |
Experimental Methodologies
The determination of this compound's activity involves specific biochemical and cell-based assays. Below are generalized protocols representative of the experiments used to characterize such inhibitors.
Biochemical Assay: NSD2-PWWP1 Binding Assay (e.g., AlphaScreen)
This assay is designed to quantify the inhibitory effect of a compound on the interaction between the NSD2 PWWP1 domain and a histone H3 peptide.
Workflow:
-
Reagent Preparation: Prepare assay buffer, biotinylated histone H3 peptide (the substrate), GST-tagged NSD2-PWWP1 protein, and serial dilutions of this compound.
-
Incubation with Inhibitor: Incubate the GST-tagged NSD2-PWWP1 protein with varying concentrations of this compound to allow for binding.
-
Addition of Substrate: Add the biotinylated histone H3 peptide to the mixture.
-
Detection: Add streptavidin-coated donor beads and anti-GST-coated acceptor beads. In the absence of an inhibitor, the donor and acceptor beads are brought into proximity through the protein-peptide interaction, generating a signal.
-
Signal Reading: After incubation in the dark, the signal is read using an appropriate plate reader. The decrease in signal intensity correlates with the inhibitory activity of this compound.
Cell-Based Assay: Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the engagement of a compound with its target protein within a cellular environment.
Workflow:
-
Cell Treatment: Treat cultured cells (e.g., U2OS) with this compound or a vehicle control.
-
Thermal Challenge: Heat the treated cells across a range of temperatures. The binding of this compound is expected to stabilize the NSD2 protein, making it more resistant to thermal denaturation.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.
-
Protein Analysis: Analyze the amount of soluble NSD2 in the supernatant by Western Blotting. Increased thermal stability of NSD2 in the presence of this compound confirms target engagement.
Signaling Pathway Context
This compound acts within the broader context of epigenetic regulation. The diagram below illustrates the targeted interaction.
This guide provides a summary of the currently available information on this compound. As research progresses and more data becomes available, a more comprehensive understanding of its activity and potential for therapeutic development will emerge.
References
A Head-to-Head Comparison of NSD2-PWWP1 Antagonists: MR837 vs. UNC6934
In the landscape of epigenetic drug discovery, targeting chromatin reader domains has emerged as a promising strategy. The PWWP domain of NSD2 (Nuclear Receptor Binding SET Domain Protein 2), a key reader of the histone mark H3K36me2, has garnered significant attention due to its role in various cancers. This guide provides a detailed comparison of two notable small-molecule antagonists of the NSD2-PWWP1 domain: MR837, an early lead compound, and UNC6934, a subsequently developed potent and selective chemical probe.
Executive Summary
UNC6934 represents a significant advancement over its predecessor, this compound, demonstrating substantially higher potency in both biochemical and cellular assays. Developed through structure-based optimization of the this compound scaffold, UNC6934 offers researchers a more robust tool for interrogating the biological functions of the NSD2-PWWP1 domain. This guide will delve into the quantitative differences in their potency, outline the experimental methodologies used for their characterization, and illustrate the signaling pathway in which they act.
Data Presentation: Potency Comparison
The following table summarizes the key quantitative data comparing the potency of this compound and UNC6934 in binding to the NSD2-PWWP1 domain and inhibiting its interaction with its histone ligand.
| Parameter | This compound | UNC6934 | Assay Type | Reference |
| Binding Affinity (Kd) | ~3.4 - 7 µM | ~80 - 91 nM | Surface Plasmon Resonance (SPR) | [1][2][3] |
| Inhibition of H3K36me2 Interaction (IC50) | ~17.3 µM | ~104 nM | AlphaScreen / NanoBRET | [1][2][4] |
| Cellular Target Engagement (EC50) | Not Reported | ~1.23 µM | NanoBRET (U2OS cells) | [1][5] |
As the data clearly indicates, UNC6934 exhibits a binding affinity for NSD2-PWWP1 that is approximately 37 to 87 times stronger than that of this compound. This enhanced affinity translates to a dramatically improved ability to disrupt the interaction between NSD2-PWWP1 and its H3K36me2-marked nucleosome substrate in vitro. Furthermore, UNC6934 has demonstrated potent engagement with its target within a cellular context.
Signaling Pathway and Mechanism of Action
NSD2 is a histone methyltransferase that plays a crucial role in regulating gene expression. Its primary function is to catalyze the di-methylation of histone H3 at lysine 36 (H3K36me2), a mark associated with active transcription. The NSD2 protein contains several domains, including the PWWP1 reader domain, which specifically recognizes and binds to the H3K36me2 mark that NSD2 itself deposits. This interaction is thought to stabilize NSD2 on chromatin, reinforcing a positive feedback loop for gene expression.
Both this compound and UNC6934 are competitive antagonists that bind to the aromatic cage within the NSD2-PWWP1 domain, the same pocket that recognizes the methylated lysine. By occupying this site, they prevent the PWWP1 domain from binding to H3K36me2 on the nucleosome. This disruption can lead to the displacement of NSD2 from chromatin and, as demonstrated with UNC6934, can cause a significant relocalization of the NSD2 protein to the nucleolus.[1][6][7]
Experimental Protocols
The potency values cited in this guide were determined using established biophysical and cellular assays. Below are detailed methodologies for these key experiments.
Surface Plasmon Resonance (SPR) for Binding Affinity (Kd)
This assay measures the binding kinetics between the inhibitor and the NSD2-PWWP1 protein in real-time.
-
Protein Immobilization: Recombinant, purified NSD2-PWWP1 protein is immobilized on the surface of a sensor chip.
-
Analyte Injection: A series of solutions containing the compound (this compound or UNC6934) at varying concentrations are flowed over the chip surface.
-
Detection: A detector measures the change in the refractive index at the surface as the compound binds to the immobilized protein. This change is proportional to the mass of bound analyte.
-
Data Analysis: The binding and dissociation rates are measured. The equilibrium dissociation constant (Kd) is then calculated from the ratio of the dissociation rate constant (koff) to the association rate constant (kon), or by analyzing the steady-state binding levels at different concentrations. A lower Kd value signifies a higher binding affinity.[1]
NanoBRET™ Protein-Protein Interaction Assay for Cellular IC50
This assay quantifies the ability of a compound to disrupt the interaction between NSD2-PWWP1 and histone H3 in living cells.
-
Cell Transfection: A suitable human cell line (e.g., U2OS) is co-transfected with two plasmids: one encoding the NSD2-PWWP1 domain fused to a NanoLuc® luciferase (the energy donor) and another encoding histone H3 fused to a HaloTag® protein, which is labeled with a fluorescent acceptor (the energy acceptor).
-
Compound Treatment: The transfected cells are treated with a range of concentrations of the test compound (this compound or UNC6934).
-
Luminescence Measurement: A substrate for the NanoLuc® luciferase is added, which produces a luminescent signal. If the NSD2-PWWP1 and histone H3 are in close proximity (i.e., interacting), Bioluminescence Resonance Energy Transfer (BRET) occurs from the donor luciferase to the fluorescent acceptor.
-
Data Analysis: The ratio of the acceptor emission to the donor emission is calculated. An effective compound will disrupt the interaction, leading to a decrease in the BRET signal. The IC50 value is determined by plotting the BRET signal against the compound concentration, representing the concentration at which 50% of the interaction is inhibited.[1][8][9]
Conclusion
The development of UNC6934 from this compound exemplifies a successful structure-guided drug discovery effort. With its high potency, selectivity, and demonstrated cellular activity, UNC6934 serves as a superior chemical probe for elucidating the complex biology of NSD2. For researchers in oncology, epigenetics, and drug development, UNC6934 provides a critical tool to further explore the therapeutic potential of targeting the NSD2-PWWP1 reader domain.
References
- 1. A chemical probe targeting the PWWP domain alters NSD2 nucleolar localization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Drug Discovery Targeting Nuclear Receptor Binding SET Domain Protein 2 (NSD2) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. axonmedchem.com [axonmedchem.com]
- 5. Probe UNC6934 | Chemical Probes Portal [chemicalprobes.org]
- 6. rcsb.org [rcsb.org]
- 7. Discovery of a Potent and Selective Targeted NSD2 Degrader for the Reduction of H3K36me2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. UNC6934 | Structural Genomics Consortium [thesgc.org]
- 9. NSD2(PWWP1) and histone H3 interaction cellular assay – openlabnotebooks.org [openlabnotebooks.org]
Cross-Validation of MR837 Findings: A Comparative Guide to NSD2-PWWP1 Domain Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the initial findings on MR837, a first-generation inhibitor of the NSD2-PWWP1 protein-protein interaction. We will objectively compare its performance with subsequent, more potent alternatives and provide supporting experimental data to inform future research and drug development efforts targeting the NSD2 methyltransferase.
Introduction to NSD2 and the PWWP1 Domain
Nuclear receptor-binding SET domain-containing protein 2 (NSD2), also known as MMSET or WHSC1, is a histone methyltransferase that plays a critical role in chromatin regulation.[1] It predominantly catalyzes the mono- and di-methylation of histone H3 at lysine 36 (H3K36me2), a mark associated with active transcription.[1] Aberrant NSD2 activity, often due to translocation t(4;14) in multiple myeloma or activating mutations in acute lymphoblastic leukemia, leads to global changes in chromatin structure and drives oncogenesis.[1]
Historically, targeting the catalytic SET domain of NSD2 has proven challenging.[1][2] This has led to an alternative strategy: targeting the reader domains of NSD2, such as the PWWP (Pro-Trp-Trp-Pro) domain. The N-terminal PWWP1 domain of NSD2 specifically recognizes and binds to H3K36me2, an interaction that stabilizes NSD2 on chromatin.[1][3] Disrupting this interaction presents a novel therapeutic avenue. This compound was one of the first small molecules developed to antagonize this interaction.[4]
Comparative Analysis of NSD2-PWWP1 Inhibitors
Following the discovery of this compound, further structure-based drug design led to the development of more potent and selective inhibitors. This section compares the key performance indicators of this compound with its notable successor, UNC6934, and its corresponding negative control, UNC7145.
| Compound | Target | Binding Affinity (Kd) | Cellular Activity (IC50) | Mechanism of Action |
| This compound | NSD2-PWWP1 | 3.4 ± 0.4 μM (SPR)[3] | 17.3 µM (U2OS cells)[5] | Antagonist of NSD2-PWWP1 interaction with H3K36me2.[1] |
| UNC6934 | NSD2-PWWP1 | 91 ± 8 nM (SPR)[3] | 1.09 μM (NanoBRET, U2OS cells)[6] | Potent and selective antagonist of NSD2-PWWP1 interaction with H3K36me2.[7] |
| UNC7145 | N/A (Negative Control) | No appreciable binding up to 20 μM[3] | N/A | Structurally similar to UNC6934 but lacks binding activity.[3] |
| BI-9321 | NSD3-PWWP1 | N/A for NSD2 | N/A for NSD2 | Selective inhibitor of the NSD3-PWWP1 domain.[8] |
Table 1: Comparison of NSD2-PWWP1 Domain Inhibitors. This table summarizes the binding affinities and cellular activities of key small molecules targeting the PWWP1 domain of NSD2 and related proteins.
Experimental Methodologies
This section details the key experimental protocols used to validate and compare the efficacy of NSD2-PWWP1 inhibitors.
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a label-free technique used to measure the binding kinetics and affinity between a ligand (e.g., this compound, UNC6934) and an immobilized protein (e.g., NSD2-PWWP1 domain).
Protocol:
-
Immobilize biotinylated NSD2-PWWP1 domain on a streptavidin (SA) sensor chip.
-
Prepare a dilution series of the compound to be tested in a suitable buffer (e.g., HBS-EP).
-
Inject the compound dilutions over the sensor chip surface at a constant flow rate.
-
Measure the change in the refractive index at the surface, which is proportional to the amount of bound compound.
-
Regenerate the sensor surface to remove the bound compound.
-
Fit the resulting sensorgrams to a suitable binding model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).
NanoBRET™ Cellular Assay for Target Engagement
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method to measure protein-protein interactions in living cells. It is used to assess the ability of a compound to disrupt the interaction between NSD2-PWWP1 and histone H3.
Protocol:
-
Co-transfect cells (e.g., U2OS) with plasmids encoding for NSD2-PWWP1 fused to NanoLuc® luciferase (the donor) and histone H3 fused to HaloTag® (the acceptor), which is labeled with a fluorescent ligand.
-
Seed the transfected cells into multi-well plates.
-
Treat the cells with a dilution series of the test compound (e.g., this compound, UNC6934).
-
Add the NanoBRET™ substrate to the cells.
-
Measure the luminescence at two wavelengths: one corresponding to the donor emission and the other to the acceptor emission.
-
Calculate the BRET ratio (acceptor emission / donor emission). A decrease in the BRET ratio indicates disruption of the protein-protein interaction.
-
Plot the BRET ratio against the compound concentration to determine the IC50 value.
Chromatin Immunoprecipitation followed by qPCR (ChIP-qPCR)
ChIP-qPCR is used to determine the occupancy of a specific protein (e.g., NSD2) at specific genomic loci. This can be used to assess the effect of an inhibitor on the chromatin binding of NSD2.
Protocol:
-
Treat cells with the compound of interest or a vehicle control.
-
Crosslink proteins to DNA using formaldehyde.
-
Lyse the cells and sonicate the chromatin to shear the DNA into smaller fragments.
-
Incubate the chromatin with an antibody specific to the protein of interest (e.g., anti-NSD2).
-
Use protein A/G magnetic beads to precipitate the antibody-protein-DNA complexes.
-
Wash the beads to remove non-specifically bound chromatin.
-
Reverse the crosslinks and purify the immunoprecipitated DNA.
-
Perform quantitative PCR (qPCR) using primers specific for genomic regions of interest to quantify the amount of precipitated DNA.
-
Express the results as a percentage of input DNA.
Visualizing Molecular Interactions and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.
Caption: NSD2 methylates H3K36, leading to open chromatin and oncogene expression. This compound and UNC6934 inhibit the binding of the NSD2-PWWP1 domain to H3K36me2.
Caption: A typical workflow for validating NSD2-PWWP1 inhibitors, from in vitro binding to cellular and functional assays.
Conclusion
The initial discovery of this compound as a binder of the NSD2-PWWP1 domain was a crucial first step in validating this domain as a druggable target. However, cross-validation and subsequent research have led to the development of significantly more potent and selective inhibitors, such as UNC6934. These second-generation compounds serve as valuable chemical probes to further elucidate the biological functions of the NSD2-PWWP1 domain and as a more promising starting point for the development of therapeutic agents for NSD2-driven cancers. The data and protocols presented in this guide offer a framework for the continued evaluation and comparison of novel NSD2 inhibitors.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Drug Discovery Targeting Nuclear Receptor Binding SET Domain Protein 2 (NSD2) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A chemical probe targeting the PWWP domain alters NSD2 nucleolar localization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6ue6 - PWWP1 domain of NSD2 in complex with this compound - Summary - Protein Data Bank Japan [pdbj.org]
- 5. caymanchem.com [caymanchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. A chemical probe targeting the PWWP domain alters NSD2 nucleolar localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Specificity of MR837 for NSD2-PWWP1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The nuclear receptor binding SET domain protein 2 (NSD2) is a histone methyltransferase implicated in various cancers, making it a compelling target for therapeutic development. The NSD2 protein contains multiple domains, including the PWWP1 domain, which is crucial for its chromatin localization and function. MR837 has been identified as a small molecule antagonist of the NSD2-PWWP1 domain. This guide provides a comparative analysis of this compound's specificity for NSD2-PWWP1, with supporting experimental data and methodologies, to aid researchers in their evaluation of this chemical probe.
Comparative Analysis of NSD2-PWWP1 Antagonists
This compound demonstrates a micromolar affinity for the NSD2-PWWP1 domain. To provide a comprehensive understanding of its performance, this section compares this compound with other known inhibitors targeting the PWWP domains of NSD family proteins, namely UNC6934 (a more potent NSD2-PWWP1 inhibitor) and BI-9321 (an inhibitor of the related NSD3-PWWP1 domain).
Data Presentation
The following table summarizes the key quantitative data for this compound and its comparators.
| Compound | Target Domain | Binding Affinity (Kd) | IC50 | Selectivity |
| This compound | NSD2-PWWP1 | 7 µM (SPR)[1], 3.4 ± 0.4 µM (SPR)[2] | 17.3 µM (NanoBRET, cellular)[1] | High selectivity against 9 other PWWP domains[3] |
| UNC6934 | NSD2-PWWP1 | 80 ± 18 nM (SPR)[4], 91 ± 8 nM (SPR)[5] | 104 ± 13 nM (AlphaScreen)[5], 1.09 µM (NanoBRET, cellular)[4] | Selective over 14 other PWWP domains[4] |
| BI-9321 | NSD3-PWWP1 | 166 nM (SPR)[6] | 1.2 µM (NanoBRET, cellular)[6] | Inactive against NSD2-PWWP1 and NSD3-PWWP2[1] |
Signaling Pathway and Experimental Workflow
The interaction of the NSD2-PWWP1 domain with histone H3, particularly at the H3K36me2 mark, is a critical event for NSD2's function. Chemical probes like this compound act by competitively inhibiting this interaction. The experimental workflow to assess the specificity of such inhibitors typically involves a series of biophysical and cellular assays.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Surface Plasmon Resonance (SPR) Assay
SPR is utilized to determine the binding affinity (Kd) of small molecules to a target protein in a label-free, real-time manner.
Protocol:
-
Protein Immobilization: The NSD2-PWWP1 protein is typically immobilized on a sensor chip surface.
-
Analyte Injection: A series of concentrations of the small molecule inhibitor (e.g., this compound) in a suitable running buffer are flowed over the sensor chip surface.
-
Data Acquisition: The change in the refractive index at the sensor surface, which is proportional to the mass of the bound analyte, is measured in real-time and recorded as a sensorgram.
-
Data Analysis: The binding kinetics (association and dissociation rates) and the equilibrium dissociation constant (Kd) are determined by fitting the sensorgram data to a suitable binding model.
Differential Scanning Fluorimetry (DSF) Assay
DSF is a thermal shift assay used to assess the stabilization of a protein upon ligand binding, which can be indicative of a direct interaction.
Protocol:
-
Reaction Setup: A solution containing the purified NSD2-PWWP1 protein, a fluorescent dye (e.g., SYPRO Orange), and the test compound (this compound or other inhibitors) at various concentrations is prepared in a multiwell plate.
-
Thermal Denaturation: The plate is subjected to a gradual temperature increase in a real-time PCR instrument.
-
Fluorescence Monitoring: The fluorescent dye binds to the hydrophobic regions of the protein that become exposed as it unfolds. The resulting increase in fluorescence is monitored as a function of temperature.
-
Data Analysis: The melting temperature (Tm) of the protein, which is the temperature at which 50% of the protein is unfolded, is determined from the fluorescence curve. A significant increase in the Tm in the presence of a compound indicates stabilization and binding. Selectivity is assessed by testing the compound against a panel of other PWWP domains.
NanoBRET™ Cellular Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method to measure the interaction of a small molecule with its target protein within living cells.
Protocol:
-
Cell Transfection: Cells (e.g., U2OS) are co-transfected with plasmids encoding for the NSD2-PWWP1 domain fused to a NanoLuc® luciferase (the energy donor) and histone H3.3 fused to a HaloTag® ligand (the energy acceptor).
-
Compound Treatment: The transfected cells are treated with varying concentrations of the test compound (e.g., this compound).
-
Substrate Addition: A specific substrate for the NanoLuc® luciferase is added to the cells.
-
BRET Signal Measurement: If the NSD2-PWWP1-NanoLuc fusion protein is in close proximity to the Histone H3.3-HaloTag (i.e., they are interacting), energy transfer occurs from the donor to the acceptor, generating a BRET signal. The binding of the inhibitor disrupts this interaction, leading to a decrease in the BRET signal.
-
Data Analysis: The IC50 value, representing the concentration of the inhibitor that causes a 50% reduction in the BRET signal, is calculated to quantify the compound's potency in a cellular context.
Logical Relationship of Specificity Assessment
The determination of a compound's specificity is a multi-step process that builds upon initial findings to provide a comprehensive profile.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. Drug Discovery Targeting Nuclear Receptor Binding SET Domain Protein 2 (NSD2) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Discovery of a Potent and Selective Targeted NSD2 Degrader for the Reduction of H3K36me2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BI-9321 | Structural Genomics Consortium [thesgc.org]
Biochemical Validation of MR837 Activity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of MR837's biochemical activity against other known inhibitors of the NSD2-PWWP1 protein-protein interaction. This document summarizes key quantitative data, details experimental protocols for validation, and visualizes relevant biological pathways and workflows.
This compound is a small molecule inhibitor that targets the PWWP1 domain of the Nuclear Receptor Binding SET Domain Protein 2 (NSD2), also known as MMSET or WHSC1.[1][2] NSD2 is a histone methyltransferase that primarily mono- and dimethylates histone H3 at lysine 36 (H3K36me1/2). This epigenetic modification plays a crucial role in transcriptional regulation and DNA repair. Aberrant NSD2 activity, often due to genetic translocations or mutations, is implicated in the pathogenesis of various cancers, including multiple myeloma and acute lymphoblastic leukemia, making it an attractive therapeutic target.[2]
This compound functions by binding to the PWWP1 domain of NSD2, thereby disrupting its interaction with H3K36me2-marked chromatin.[2] This guide provides a comparative analysis of this compound and other reported NSD2-PWWP1 inhibitors, offering a valuable resource for researchers working on NSD2-targeted drug discovery.
Comparative Analysis of NSD2-PWWP1 Inhibitors
The following table summarizes the biochemical and cellular activities of this compound and other notable NSD2-PWWP1 inhibitors. The data highlights the evolution of inhibitor potency and provides a clear comparison of their efficacy.
| Compound | Target | Binding Affinity (Kd) | Cellular Activity (IC50/EC50) | Assay Method | Reference |
| This compound | NSD2-PWWP1 | 7 µM | 17.3 µM | SPR, NanoBRET | [3] |
| UNC6934 | NSD2-PWWP1 | 91 nM | 1.23 µM | SPR, NanoBRET | [4] |
| MRT866 | NSD2-PWWP1 | 349 nM | Not Reported | SPR | [4] |
| NSD2-IN-1 (compound 38) | NSD2-PWWP1 | Not Reported | 0.11 µM | HTRF | [5] |
| NSD2-PWWP1-IN-1 (compound 31) | NSD2-PWWP1 | Not Reported | 0.64 µM | Not Specified | [5] |
| NSD2-PWWP1-IN-2 (compound 33) | NSD2-PWWP1 | Not Reported | 1.49 µM | Not Specified | [5] |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the role of NSD2 in chromatin modification and the mechanism of action for PWWP1 inhibitors like this compound.
Caption: NSD2 methylates H3K36 via its SET domain. The PWWP1 domain of NSD2 binds to the resulting H3K36me2 mark, anchoring NSD2 to chromatin and regulating gene transcription. This compound inhibits the interaction between the PWWP1 domain and H3K36me2.
Experimental Workflows and Protocols
Accurate biochemical validation is critical for characterizing the activity of inhibitors like this compound. The following sections detail the methodologies for key experiments.
Experimental Workflow for Inhibitor Validation
The diagram below outlines a typical workflow for the biochemical and cellular validation of a new NSD2-PWWP1 inhibitor.
Caption: A generalized workflow for the validation of NSD2-PWWP1 inhibitors, starting from compound acquisition to biochemical and cellular characterization.
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a label-free technique used to measure the binding affinity (Kd) between an inhibitor and its protein target in real-time.
Protocol:
-
Protein Immobilization: Recombinant, biotinylated NSD2-PWWP1 domain is immobilized on a streptavidin-coated sensor chip. A reference flow cell is left blank for background subtraction.
-
Analyte Preparation: The inhibitor (e.g., this compound) is serially diluted in an appropriate buffer (e.g., HBS-EP: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% Tween-20) to create a concentration series.
-
Binding Measurement: The inhibitor solutions are injected over the sensor chip surface. The change in the refractive index at the surface, which is proportional to the mass of bound inhibitor, is measured in real-time and recorded as response units (RU).
-
Data Analysis: The binding data is fitted to a suitable model (e.g., 1:1 binding model) to determine the association (k_on) and dissociation (k_off) rate constants. The equilibrium dissociation constant (Kd) is calculated as k_off / k_on.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for In Vitro Inhibition
HTRF is a proximity-based assay that can be used to measure the inhibition of the NSD2-PWWP1 and histone H3 interaction in a high-throughput format.
Protocol:
-
Reagent Preparation: Prepare solutions of recombinant NSD2-PWWP1 protein, a biotinylated histone H3 peptide (e.g., H3K36me2), a terbium (Tb) cryptate-labeled anti-tag antibody (e.g., anti-GST), and d2-labeled streptavidin.
-
Assay Plate Setup: In a 96-well or 384-well plate, add the NSD2-PWWP1 protein and the inhibitor at various concentrations.
-
Incubation: Add the biotinylated histone peptide, anti-tag antibody, and d2-labeled streptavidin. Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.
-
Signal Detection: Measure the fluorescence emission at 620 nm (terbium) and 665 nm (d2) using an HTRF-compatible plate reader. The ratio of the signals (665/620) is proportional to the extent of the protein-peptide interaction.
-
Data Analysis: Plot the HTRF ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
NanoBRET™ Assay for Cellular Target Engagement
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell assay used to quantify the engagement of an inhibitor with its target protein in a physiological context.
Protocol:
-
Cell Culture and Transfection: U2OS cells are cultured and co-transfected with plasmids encoding for NSD2-PWWP1 fused to NanoLuc® luciferase (the energy donor) and histone H3.3 fused to HaloTag® (the energy acceptor).
-
Cell Plating: The transfected cells are plated in a 96-well plate.
-
Compound Treatment: The cells are treated with serial dilutions of the inhibitor (e.g., this compound) and incubated.
-
Reagent Addition: A NanoBRET™ substrate and the HaloTag® ligand are added to the cells.
-
Signal Detection: The luminescence signals from the NanoLuc® donor (at 460 nm) and the acceptor fluorophore (at >600 nm) are measured using a BRET-compatible plate reader.
-
Data Analysis: The BRET ratio is calculated by dividing the acceptor signal by the donor signal. The data is then plotted against the inhibitor concentration to determine the cellular EC50 value, which represents the concentration of the inhibitor required to displace 50% of the target protein from its binding partner in living cells.
Differential Scanning Fluorimetry (DSF) for Selectivity
DSF is a thermal shift assay used to assess the selectivity of an inhibitor by measuring its ability to stabilize a panel of proteins against thermal denaturation.
Protocol:
-
Protein and Compound Preparation: A panel of PWWP domain-containing proteins (including NSD2-PWWP1) are diluted in a suitable buffer. The inhibitor is prepared at a high concentration (e.g., 100 µM).
-
Assay Setup: In a 96-well PCR plate, the proteins are mixed with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins. The inhibitor or a vehicle control is added to the wells.
-
Thermal Denaturation: The plate is heated in a real-time PCR instrument, and the fluorescence is monitored as the temperature increases.
-
Data Analysis: The melting temperature (T_m) of each protein is determined by fitting the fluorescence data to a Boltzmann equation. A significant increase in the T_m in the presence of the inhibitor indicates a direct binding interaction. The selectivity is assessed by comparing the thermal shift of the target protein (NSD2-PWWP1) to that of other proteins in the panel.
References
- 1. scispace.com [scispace.com]
- 2. A chemical probe targeting the PWWP domain alters NSD2 nucleolar localization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a Potent and Selective Targeted NSD2 Degrader for the Reduction of H3K36me2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. biorxiv.org [biorxiv.org]
A Comparative Guide to Cellular Target Engagement of NSD2-PWWP1 Probes: MR837 vs. Newer Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cellular target engagement of the established NSD2-PWWP1 probe, MR837, with more recently developed and potent alternatives. We present supporting experimental data, detailed protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows to aid researchers in selecting the most appropriate tool for their studies.
Introduction to NSD2-PWWP1 Targeting
The Nuclear Receptor Binding SET Domain Protein 2 (NSD2), also known as MMSET or WHSC1, is a histone methyltransferase that plays a critical role in chromatin regulation by catalyzing the di-methylation of histone H3 at lysine 36 (H3K36me2).[1] Dysregulation of NSD2 activity, through genetic translocations or mutations, is implicated in various cancers, including multiple myeloma and acute lymphoblastic leukemia, making it an attractive therapeutic target.[1] The N-terminal PWWP domain of NSD2 (NSD2-PWWP1) is a key "reader" domain that recognizes the H3K36me2 mark, thereby anchoring NSD2 to chromatin and facilitating its methyltransferase activity at specific genomic locations.[2][3]
Small molecule probes that disrupt the interaction between NSD2-PWWP1 and H3K36me2 offer a valuable approach to modulate NSD2 function and study its role in health and disease. This compound was one of the first reported small molecule antagonists of this interaction.[1] Since its discovery, medicinal chemistry efforts have led to the development of more potent and selective probes, as well as targeted degraders. This guide compares this compound to these newer agents, providing a comprehensive overview of their performance in cellular target engagement.
Quantitative Data Comparison
The following table summarizes the key quantitative data for this compound and its newer analogs, providing a clear comparison of their biochemical and cellular activities.
| Compound | Type | Target | Binding Affinity (Kd) | Cellular Target Engagement (IC50/EC50) | Degradation (DC50) | Max Degradation (Dmax) |
| This compound | Inhibitor | NSD2-PWWP1 | ~7 µM (SPR)[4] | Not Reported | Not Applicable | Not Applicable |
| UNC6934 | Inhibitor | NSD2-PWWP1 | 80 ± 18 nM (SPR)[5] | 1.09 ± 0.23 µM (NanoBRET)[5][6] | Not Applicable | Not Applicable |
| Compound 38 | Inhibitor | NSD2-PWWP1 | Not Directly Reported | IC50 = 0.11 ± 0.01 µM (Binding Assay)[7] | Not Applicable | Not Applicable |
| UNC8153 | Degrader | NSD2 | 24 nM (SPR)[8] | Not Applicable | 0.35 µM (in U2OS cells)[8] | >95% |
Signaling Pathway and Probe Mechanism of Action
The interaction between the NSD2-PWWP1 domain and dimethylated histone H3 at lysine 36 (H3K36me2) is crucial for the localization and function of the NSD2 protein. Inhibitory probes like this compound, UNC6934, and Compound 38 competitively bind to the PWWP1 domain, preventing its engagement with H3K36me2. This disruption can lead to the delocalization of NSD2 from chromatin and subsequent alterations in gene expression. The degrader probe, UNC8153, also binds to the PWWP1 domain but is conjugated to a ligand that recruits the E3 ubiquitin ligase machinery, leading to the targeted degradation of the entire NSD2 protein.
Experimental Workflows
The following diagrams illustrate the general workflows for key experiments used to characterize the cellular target engagement of these probes.
Experimental Protocols
Surface Plasmon Resonance (SPR) for Binding Affinity
This protocol provides a general framework for determining the binding affinity of small molecule inhibitors to the NSD2-PWWP1 domain. Specific parameters may require optimization.
Materials:
-
Recombinant human NSD2-PWWP1 protein
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
Test compounds (this compound, UNC6934, etc.) dissolved in DMSO
Procedure:
-
Surface Preparation:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of EDC and NHS.
-
Immobilize the NSD2-PWWP1 protein to the surface by injecting a solution of the protein in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5).
-
Deactivate any remaining active esters by injecting ethanolamine.
-
-
Binding Analysis:
-
Prepare a dilution series of the test compound in running buffer with a constant final concentration of DMSO (e.g., 1%).
-
Inject the compound dilutions over the sensor surface, starting with the lowest concentration.
-
Monitor the association and dissociation phases in real-time.
-
Regenerate the sensor surface between injections if necessary, using a mild regeneration solution (e.g., a short pulse of low pH buffer).
-
-
Data Analysis:
-
Subtract the reference surface signal from the active surface signal.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
NanoBRET™ Target Engagement Assay for Cellular Potency
This protocol is adapted from the methods used to characterize UNC6934 and can be used to assess the intracellular target engagement of NSD2-PWWP1 inhibitors.[2]
Materials:
-
U2OS cells (or other suitable cell line)
-
Expression vectors for NanoLuc®-NSD2-PWWP1 and HaloTag®-Histone H3.3
-
Transfection reagent (e.g., FuGENE® HD)
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
HaloTag® NanoBRET™ 618 Ligand (Tracer)
-
Test compounds
-
White, 96-well assay plates
Procedure:
-
Cell Transfection:
-
Co-transfect U2OS cells with the NanoLuc®-NSD2-PWWP1 and HaloTag®-Histone H3.3 expression vectors. A 1:10 ratio of donor to acceptor plasmid is a good starting point.
-
Plate the transfected cells in the 96-well assay plates and incubate for 24 hours.
-
-
Assay Execution:
-
Prepare a serial dilution of the test compound in Opti-MEM®.
-
Add the HaloTag® NanoBRET™ 618 Ligand (tracer) to the cells at a final concentration determined by prior optimization.
-
Immediately add the test compound dilutions to the wells.
-
Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor mixture.
-
Incubate for 2-3 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the donor emission (460 nm) and acceptor emission (618 nm).
-
Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.
-
Plot the NanoBRET™ ratio as a function of the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Western Blot for Degrader Activity (DC50 and Dmax)
This protocol outlines the general steps for determining the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax) of a targeted protein degrader like UNC8153.[9]
Materials:
-
Cancer cell line expressing NSD2 (e.g., KMS11, U2OS)
-
Degrader compound (e.g., UNC8153)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibodies against NSD2 and a loading control (e.g., GAPDH, Vinculin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the degrader compound for a specified time (e.g., 24 hours).
-
-
Protein Extraction and Quantification:
-
Wash the cells with PBS and lyse them in lysis buffer.
-
Clear the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
-
Western Blotting:
-
Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
-
Data Analysis:
-
Quantify the band intensities for NSD2 and the loading control using image analysis software.
-
Normalize the NSD2 signal to the loading control signal for each sample.
-
Plot the normalized NSD2 levels as a percentage of the vehicle-treated control against the logarithm of the degrader concentration.
-
Fit the data to a dose-response curve to determine the DC50 and Dmax values.[10]
-
Conclusion
The development of newer probes targeting the NSD2-PWWP1 domain has significantly advanced the tools available for studying the function of this important epigenetic regulator. UNC6934 offers a substantial improvement in potency and selectivity over the initial probe, this compound. For researchers interested in the complete removal of the NSD2 protein, the degrader UNC8153 provides a powerful alternative to traditional inhibition. The selection of the most appropriate probe will depend on the specific experimental goals, with UNC6934 being an excellent choice for acute inhibition studies and UNC8153 for investigating the consequences of long-term protein ablation. This guide provides the necessary data and protocols to enable informed decisions and facilitate further research into the role of NSD2 in biology and disease.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. A chemical probe targeting the PWWP domain alters NSD2 nucleolar localization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A PWWP Domain of Histone-Lysine N-Methyltransferase NSD2 Binds to Dimethylated Lys-36 of Histone H3 and Regulates NSD2 Function at Chromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. UNC6934 | Structural Genomics Consortium [thesgc.org]
- 6. selleckchem.com [selleckchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of MR837: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper handling and disposal of the NSD2-PWWP1 inhibitor, MR837, this document outlines procedural guidance for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for ensuring laboratory safety and environmental compliance.
As a potent and selective inhibitor of the NSD2-PWWP1 protein-protein interaction, this compound is a valuable tool in epigenetic research, particularly in studies related to cancer biology.[1] Proper management of this compound, from handling to disposal, is paramount. This guide provides a framework for its safe use and disposal in a laboratory setting.
Immediate Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general safety precautions for handling potent small molecule inhibitors should be strictly followed.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side shields or goggles.
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat is mandatory.
Handling:
-
Handle this compound in a well-ventilated area, preferably within a chemical fume hood, especially when dealing with the solid compound or preparing stock solutions.
-
Avoid inhalation of dust or aerosols.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water for at least 15 minutes and seek medical advice.
-
For research use only. Not for human or veterinary use.[2]
Storage:
-
Store this compound powder and stock solutions at low temperatures to ensure stability. Recommended storage conditions are -20°C for short-term storage (up to 1 month) and -80°C for long-term storage (up to 6 months).[3]
Proper Disposal Procedures for this compound
The disposal of this compound and its associated waste must be conducted in accordance with institutional, local, and national regulations. The following procedures are based on general best practices for chemical waste disposal in a research environment.
Step 1: Waste Identification and Segregation
-
Solid Waste: Unused or expired this compound powder, as well as contaminated consumables such as weigh boats, pipette tips, and microfuge tubes, should be collected as solid chemical waste.
-
Liquid Waste: Unused or spent solutions containing this compound, including stock solutions and experimental media, should be collected as liquid chemical waste. This also includes the first rinse of any container that held this compound.
-
Sharps Waste: Needles and syringes used for in vivo administration of this compound must be disposed of in a designated sharps container.
Step 2: Waste Collection and Labeling
-
Use designated, leak-proof, and chemically compatible containers for each waste stream.
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution's Environmental Health and Safety (EHS) department.
Step 3: On-site Accumulation and Storage
-
Store waste containers in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.
-
Ensure that incompatible waste types are segregated to prevent accidental reactions.
Step 4: Disposal Request and Pickup
-
Once a waste container is full, or in accordance with your institution's guidelines, submit a hazardous waste pickup request to your EHS department.
-
Do not dispose of this compound or its contaminated materials in the regular trash or down the drain.
Quantitative Data
The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₄N₂OS | [2] |
| Molecular Weight | 282.4 g/mol | [2] |
| IC₅₀ (NSD2) | 24.67 µM | [2] |
| IC₅₀ (NSD2-H3.3 PPI in U2OS cells) | 17.3 µM | [2] |
| Binding Affinity (Kd) to NSD2 PWWP1 | 7 µM | [2] |
| Solubility in DMSO | ≥10 mg/mL | [2] |
| Solubility in Ethanol | ≥10 mg/mL | [2] |
Experimental Protocols
This compound has been utilized in various assays to investigate its inhibitory effects on the NSD2-PWWP1 interaction. Below are detailed methodologies for key experiments.
In Vitro Binding and Inhibition Assays
1. AlphaScreen-based Proximity Assay:
This assay is used to measure the disruption of the NSD2-PWWP1 interaction with its histone substrate.
-
Materials: 6x-His-tagged NSD2-PWWP1 protein, biotinylated H3K36me2 peptide, Streptavidin-coated Donor beads, and Nickel Chelate Acceptor beads.
-
Procedure:
-
Incubate varying concentrations of this compound with 6x-His-tagged NSD2-PWWP1.
-
Add the biotinylated H3K36me2 peptide.
-
Add Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads.
-
Incubate in the dark to allow for bead-protein interaction.
-
Read the plate on an AlphaScreen-capable plate reader. A decrease in signal indicates inhibition of the protein-protein interaction.
-
2. NanoBRET™ Protein-Protein Interaction (PPI) Assay in Live Cells:
This assay quantifies the engagement of this compound with NSD2 in a cellular context.[4]
-
Materials: U2OS cells co-transfected with NanoLuc®-NSD2-PWWP1 fusion vector and HaloTag®-histone H3.3 fusion vector, NanoBRET™ Nano-Glo® Substrate, and HaloTag® NanoBRET™ 618 Ligand.
-
Procedure:
-
Seed the transfected U2OS cells in a white-walled 96-well plate.
-
Treat the cells with a serial dilution of this compound for a defined period.
-
Add the HaloTag® NanoBRET™ 618 Ligand and the NanoBRET™ Nano-Glo® Substrate.
-
Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer.
-
Calculate the BRET ratio. A dose-dependent decrease in the BRET ratio indicates target engagement by this compound.[4]
-
In Vivo Formulation and Administration
For in vivo studies, proper formulation of this compound is crucial for its solubility and bioavailability.
-
Example Formulation:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Preparation Protocol:
-
Dissolve this compound in DMSO to create a stock solution.
-
Add PEG300 and mix thoroughly.
-
Add Tween-80 and mix until the solution is clear.
-
Add saline to reach the final volume.
-
If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution. The working solution should be prepared fresh on the day of use.[3]
-
Visualizations
The following diagrams illustrate the mechanism of action of this compound and a general workflow for its proper disposal.
Caption: Mechanism of action of this compound as an inhibitor of the NSD2-PWWP1 interaction.
Caption: Workflow for the proper disposal of this compound waste in a laboratory setting.
References
Personal protective equipment for handling MR837
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of MR837 (CAS 1210906-48-1), a potent inhibitor of the NSD2-PWWP1 protein-protein interaction.[1][2] Given its classification as a bioactive, potentially cytotoxic compound for anti-cancer research, adherence to stringent safety protocols is mandatory to ensure personnel safety and prevent environmental contamination.[2][3] This guide outlines the necessary personal protective equipment (PPE), procedural controls, and disposal plans to be implemented when working with this compound.
Compound Identification and Properties
This compound is a small molecule designed to inhibit the histone-lysine N-methyltransferase NSD2, making it a valuable tool in cancer research, particularly in studies related to multiple myeloma and acute lymphoblastic leukemia.[2][4]
| Identifier | Value |
| IUPAC Name | 4-cyano-N-cyclopropyl-N-(2-thienylmethyl)-benzamide |
| CAS Number | 1210906-48-1[1] |
| Molecular Formula | C₁₆H₁₄N₂OS[1] |
| Molecular Weight | 282.4 g/mol [1] |
| Property | Data |
| Appearance | Solid |
| Purity | ≥98% |
| Solubility | DMSO: ≥10 mg/mL, Ethanol: ≥10 mg/mL[1] |
| Storage (Solid) | Store at -20°C |
| Storage (Stock Solution) | Store at -80°C |
Personal Protective Equipment (PPE)
A risk assessment should always be conducted prior to handling this compound. However, the following minimum PPE is required at all times. Due to the potent nature of this compound, engineering controls such as a certified chemical fume hood or a biological safety cabinet should be used, especially when handling the solid compound or preparing stock solutions.
| Protection Type | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | Prevents skin contact and absorption. The outer glove should be removed and disposed of as hazardous waste immediately after handling the compound. |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects eyes from splashes or aerosolized powder. |
| Body Protection | A dedicated, buttoned lab coat with elastic cuffs. A disposable gown should be worn over the lab coat when handling larger quantities. | Prevents contamination of personal clothing. |
| Respiratory Protection | An N95-rated respirator or higher is recommended when handling the solid powder outside of a containment system. | Minimizes the risk of inhaling aerosolized particles of the compound. |
Experimental Protocols: Safe Handling and Disposal Workflow
The following protocols provide a step-by-step guide for the safe handling of this compound from receipt to disposal.
Compound Receipt and Storage
-
Inspection: Upon receipt, inspect the external packaging for any signs of damage. If the package is compromised, do not open it and consult with your institution's Environmental Health and Safety (EHS) department.
-
Decontamination: Before bringing the primary container into the lab, wipe the exterior with a suitable decontaminating solution (e.g., 70% ethanol).
-
Storage: Store the solid compound in a clearly labeled, sealed container at -20°C in a designated and restricted area. Stock solutions should be stored at -80°C.
Preparation of Stock Solutions
-
Engineering Controls: All work with solid this compound must be conducted in a certified chemical fume hood, glove box, or biological safety cabinet to prevent inhalation of the powder.
-
Weighing: Use a dedicated, calibrated analytical balance within the containment unit. Use anti-static weighing dishes.
-
Solubilization: Add the desired solvent (e.g., DMSO) to the solid compound slowly and cap the vial securely. Vortex or sonicate as needed to ensure complete dissolution.
-
Labeling: Clearly label the stock solution with the compound name, concentration, solvent, date of preparation, and appropriate hazard symbols.
Use in Experiments
-
Dilutions: Perform all dilutions of the stock solution within a chemical fume hood.
-
Handling: Always wear the prescribed PPE when handling any solutions containing this compound.
-
Transport: When moving solutions containing this compound, use a secondary container to prevent spills.
Spill Management
-
Evacuation: In case of a significant spill, evacuate the immediate area and alert others.
-
Containment: For small spills, contain the spill using absorbent pads. Do not attempt to clean up a large spill without proper training and equipment.
-
Decontamination: Decontaminate the spill area according to your institution's EHS guidelines for cytotoxic compounds.
-
Waste Disposal: All materials used for spill cleanup must be disposed of as hazardous cytotoxic waste.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous cytotoxic waste and segregated from regular laboratory waste.
-
Solid Waste: This includes contaminated gloves, disposable gowns, weighing paper, and pipette tips. Dispose of this waste in a designated, sealed, and clearly labeled cytotoxic waste container.
-
Liquid Waste: Unused or expired solutions containing this compound should be collected in a sealed, labeled hazardous waste container. Do not pour any amount down the drain.
-
Sharps Waste: Needles, syringes, or any other contaminated sharps must be disposed of in a designated sharps container for cytotoxic waste.
-
Decontamination of Glassware: Reusable glassware should be decontaminated by soaking in a suitable inactivating solution (consult your EHS department for recommended solutions) before standard washing.
Workflow and Logical Relationships
The following diagram illustrates the key stages and decision points in the safe handling of this compound.
Caption: Workflow for the safe handling of this compound from receipt to disposal.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
